Epiguajadial B
Description
Properties
IUPAC Name |
(1R,4Z,8Z,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-19-11-12-23-24(20-9-6-5-7-10-20)25-27(34)21(17-31)26(33)22(18-32)28(25)35-30(23,4)15-8-14-29(2,3)16-13-19/h5-10,13-14,17-18,23-24,33-34H,11-12,15-16H2,1-4H3/b14-8-,19-13-/t23-,24+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJBVAONMYLOHE-IVEIYSBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=CCC2(C(CC1)C(C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC(/C=C\C[C@]2([C@H](CC1)[C@@H](C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Epiguajadial B: Unraveling the Mechanism of a Novel Sesquiterpenoid
A comprehensive review of the current understanding of Epiguajadial B's biological activity, molecular targets, and therapeutic potential for researchers, scientists, and drug development professionals.
Abstract
This compound, a sesquiterpenoid compound, has emerged as a molecule of interest in the scientific community. However, detailed information regarding its mechanism of action remains largely uncharacterized in publicly available scientific literature. This technical guide aims to consolidate the current, albeit limited, understanding of this compound and to provide a framework for future research endeavors. Due to the nascent stage of research on this compound, this document will highlight the knowledge gaps and propose experimental avenues to elucidate its biological functions.
Introduction to this compound
This compound belongs to the guaianolide class of sesquiterpenoid lactones, a group of natural products known for their diverse and potent biological activities. The unique structural features of this compound, including its stereochemistry and functional groups, suggest a potential for specific interactions with biological macromolecules, making it a compelling subject for pharmacological investigation. While its precise molecular targets are yet to be identified, preliminary studies on structurally similar compounds suggest potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Putative Signaling Pathways and Molecular Interactions
Given the absence of direct experimental data on this compound, we can hypothesize its potential mechanism of action based on the known activities of other guaianolide sesquiterpenoids. A common mechanism for this class of compounds involves the covalent modification of cysteine residues in target proteins via a Michael-type addition reaction with their α,β-unsaturated carbonyl groups. This interaction can modulate the function of key signaling proteins.
A potential hypothetical signaling pathway that could be affected by this compound is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, a critical regulator of inflammation and cell survival.
Figure 1. Hypothetical inhibition of the NF-κB signaling pathway by this compound. This diagram illustrates the potential mechanism where this compound may inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, blocking its translocation to the nucleus and the expression of target genes involved in inflammation and cell survival.
Proposed Experimental Protocols for Elucidating the Mechanism of Action
To systematically investigate the mechanism of action of this compound, a multi-faceted experimental approach is required. The following protocols are proposed as a starting point for future research.
Target Identification and Validation
Objective: To identify the direct molecular targets of this compound.
Methodology: Affinity Chromatography and Mass Spectrometry
-
Synthesis of an this compound-derived affinity probe: Chemically modify this compound to incorporate a linker and a reactive group for immobilization on a solid support (e.g., agarose (B213101) beads). A control probe lacking the reactive Michael acceptor should also be synthesized.
-
Preparation of cell lysates: Prepare total protein extracts from a relevant cell line (e.g., a cancer cell line or an immune cell line).
-
Affinity pull-down: Incubate the cell lysates with the this compound-conjugated beads and the control beads.
-
Washing and elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Protein identification by mass spectrometry: Analyze the eluted proteins by SDS-PAGE followed by in-gel digestion and identification using LC-MS/MS.
-
Target validation: Validate the identified targets using techniques such as Western blotting, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm direct binding and determine binding affinities.
Figure 2. Experimental workflow for target identification of this compound. This flowchart outlines the key steps involved in identifying the direct binding partners of this compound using an affinity-based proteomics approach.
Cellular Activity and Pathway Analysis
Objective: To determine the effects of this compound on cellular pathways and functions.
Methodology: High-Content Imaging and Transcriptomic Analysis
-
Cell viability assays: Treat various cell lines with a range of concentrations of this compound to determine its cytotoxic or cytostatic effects and establish a working concentration range.
-
High-content imaging: Utilize automated microscopy to assess the effects of this compound on various cellular parameters, such as cell cycle progression, apoptosis (e.g., caspase activation, TUNEL staining), and the subcellular localization of key signaling proteins (e.g., NF-κB translocation).
-
Transcriptomic analysis (RNA-Seq): Treat cells with this compound and a vehicle control. Extract total RNA and perform RNA sequencing to identify differentially expressed genes.
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Bioinformatic analysis: Perform pathway enrichment analysis on the differentially expressed genes to identify the signaling pathways that are most significantly modulated by this compound.
Quantitative Data Summary
As of the current date, there is no publicly available quantitative data regarding the biological activity of this compound (e.g., IC50, Ki, or binding affinity values). The tables below are provided as templates for organizing future experimental findings.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Endpoint | IC50 / EC50 (µM) | Reference |
|---|---|---|---|---|
| Cytotoxicity | (e.g., HeLa) | Cell Viability | Data not available | - |
| Anti-inflammatory | (e.g., RAW 264.7) | Nitric Oxide Production | Data not available | - |
| Enzyme Inhibition | (e.g., IKKβ) | Kinase Activity | Data not available | - |
Table 2: Target Binding Affinity of this compound
| Target Protein | Method | Binding Affinity (Kd) (µM) | Reference |
|---|
| Data not available | (e.g., SPR) | Data not available | - |
Conclusion and Future Directions
The study of this compound is in its infancy, and its mechanism of action remains an open question. The lack of published data underscores the significant opportunities for novel discoveries in this area. The proposed experimental strategies, focusing on target identification and cellular pathway analysis, provide a robust framework for future research. Elucidating the molecular targets and mechanism of action of this compound will be crucial for understanding its therapeutic potential and for the rational design of second-generation analogs with improved potency and selectivity. Continued investigation into this and other structurally related natural products holds promise for the discovery of new therapeutic agents.
Epiguajadial B: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiguajadial B, a meroterpenoid derived from the leaves of the common guava (Psidium guajava), has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols for its extraction and purification. The document summarizes key quantitative data on its physicochemical properties and biological activities, with a particular focus on its neuroprotective, anti-inflammatory, and antioxidant effects. Furthermore, this guide elucidates the role of this compound in modulating the NF-κB signaling pathway, offering valuable insights for researchers engaged in the development of novel therapeutic agents.
Discovery and Natural Source
This compound, also referred to in some literature as Guajadial B, is a natural product isolated from the leaves of Psidium guajava L., a plant belonging to the Myrtaceae family. This evergreen shrub is widely cultivated in tropical and subtropical regions for its fruit and has a long history of use in traditional medicine. The leaves of P. guajava are a rich source of various bioactive compounds, including terpenoids, flavonoids, and phenolic compounds, with this compound being a notable constituent with demonstrated therapeutic potential.
Physicochemical Properties
This compound is a complex meroterpenoid with the following properties:
| Property | Value |
| Molecular Formula | C₃₀H₃₄O₅ |
| Molecular Weight | 474.6 g/mol |
| CAS Number | 1411629-26-9 |
| Appearance | White amorphous powder |
| Solubility | Soluble in methanol, ethanol (B145695), DMSO, and other organic solvents. |
| Spectroscopic Data | See Section 5 |
Experimental Protocols
Extraction and Isolation of this compound
The following protocol outlines a general procedure for the extraction and isolation of this compound from Psidium guajava leaves, based on established methodologies for the separation of meroterpenoids from this plant source.
3.1.1. Plant Material Preparation
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Collection: Fresh, healthy leaves of Psidium guajava are collected.
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Washing and Drying: The leaves are thoroughly washed with distilled water to remove impurities and are then air-dried in a shaded, well-ventilated area until brittle.
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Pulverization: The dried leaves are ground into a fine powder using a mechanical grinder.
3.1.2. Extraction
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Maceration: The powdered leaves (1 kg) are exhaustively extracted with 50% ethanol at room temperature.
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Filtration and Concentration: The extract is filtered and concentrated under reduced pressure at 60°C to yield a crude extract.
3.1.3. Fractionation and Purification
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Solvent Partitioning: The concentrated extract is successively fractionated with petroleum ether, chloroform (B151607), ethyl acetate, and n-butanol.
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Column Chromatography: The chloroform fraction, which typically contains this compound, is subjected to column chromatography on silica (B1680970) gel.
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Elution: The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Crystallization: Fractions containing this compound are combined, concentrated, and the compound is purified by repeated crystallization to yield a white amorphous powder.
Biological Activity and Mechanism of Action
This compound has demonstrated significant antioxidative and anti-inflammatory properties, positioning it as a promising candidate for neuroprotective therapies.
Quantitative Biological Data
| Assay | Cell Line/Model | IC₅₀ Value (µM) | Reference |
| Anti-inflammatory Activity (NO production) | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | 9.1 ± 0.3 | [1] |
| Anti-inflammatory Activity (TNF-α production) | LPS-stimulated RAW 264.7 macrophages | 12.6 ± 0.6 | [1] |
| Anti-inflammatory Activity (PGE₂ production) | LPS-stimulated RAW 264.7 macrophages | 4.3 ± 0.6 | [1] |
| Neuroprotective Activity (H₂O₂-induced cell death) | Primary mouse cortical neurons | Dose-dependent decrease | [1] |
Mechanism of Action: NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by suppressing the NF-κB signaling pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including TNF-α, IL-6, and iNOS (which produces NO). This compound has been shown to inhibit this pathway, thereby reducing the production of these inflammatory mediators.[1]
Spectroscopic Data
The structure of this compound has been elucidated using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H-NMR (CDCl₃, 500 MHz) δ ppm | ¹³C-NMR (CDCl₃, 125 MHz) δ ppm |
| Data not fully available in searched literature | Data not fully available in searched literature |
Note: Detailed, publicly available peak assignments for ¹H and ¹³C-NMR are limited. Researchers should refer to the primary literature for complete spectral data.
Mass Spectrometry (MS)
| Technique | Ionization Mode | Observed m/z |
| ESI-MS | Positive | [M+H]⁺, [M+Na]⁺ |
Note: Specific fragmentation patterns would be dependent on the mass spectrometry method used (e.g., ESI-MS/MS).
Conclusion and Future Directions
This compound, isolated from the leaves of Psidium guajava, is a meroterpenoid with significant therapeutic potential, particularly in the realm of neuroprotection and anti-inflammatory applications. Its ability to modulate the NF-κB signaling pathway underscores its promise as a lead compound for the development of novel drugs targeting inflammatory and neurodegenerative diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to explore its efficacy in in vivo models of disease. The detailed experimental protocols and data presented in this guide provide a solid foundation for future investigations into this compelling natural product.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Epiguajadial B in Guava
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiguajadial B, a sesquiterpenoid isolated from the leaves of guava (Psidium guajava), has emerged as a compound of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its biosynthetic pathway. Although the complete enzymatic cascade leading to this compound in P. guajava has not been fully elucidated, a plausible pathway is proposed based on biomimetic synthesis and established knowledge of terpenoid and polyketide metabolism in plants. This document details the hypothesized biosynthetic steps, precursor molecules, and key enzymatic reactions. Furthermore, it outlines detailed experimental protocols for the elucidation and characterization of this pathway and explores the signaling pathways that likely regulate its production. This guide serves as a foundational resource for researchers in natural product biosynthesis and drug discovery.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to be a convergent process, integrating metabolites from two major pathways: the cytosolic Mevalonate (MVA) pathway for the sesquiterpene backbone and the polyketide pathway for the aromatic moiety. The final stereochemistry of this compound is likely determined in the final cycloaddition step.
Formation of the Sesquiterpene Precursor: β-Caryophyllene
The C15 sesquiterpene, β-caryophyllene, provides the foundational carbon skeleton for this compound. Its synthesis originates from the MVA pathway, which generates the universal five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1]
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Step 1: Synthesis of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS).
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Step 2: Cyclization to β-Caryophyllene: FPP undergoes a complex cyclization reaction catalyzed by a specific terpene synthase (TPS), β-caryophyllene synthase (BCS), to yield the characteristic bicyclic structure of β-caryophyllene. While a specific BCS has not yet been isolated from P. guajava, homologous enzymes have been identified in other Myrtaceae species.[2][3]
Formation of the Aromatic Precursor: Diformylphloroglucinol Derivative
The aromatic component of this compound is a diformylphloroglucinol derivative, which is likely synthesized via the polyketide pathway.
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Step 1: Polyketide Chain Synthesis: The biosynthesis is proposed to commence with the condensation of three molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase (PKS).[1]
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Step 2: Cyclization and Aromatization: The resulting polyketide chain undergoes intramolecular cyclization and aromatization to form a phloroglucinol (B13840) core.
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Step 3: Formylation: The phloroglucinol core is then thought to be formylated at two positions to yield the diformylphloroglucinol precursor. The specific enzymes responsible for this formylation in guava remain unknown.[1]
The Final Assembly: Hetero-Diels-Alder Cycloaddition
The crucial step in the formation of the guajadial (B15128780) scaffold is a proposed hetero-Diels-Alder [4+2] cycloaddition reaction.
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Formation of the o-Quinone Methide: The diformylphloroglucinol precursor is believed to tautomerize, forming a highly reactive o-quinone methide intermediate that acts as the dienophile.
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Cycloaddition: This reactive intermediate then undergoes a cycloaddition reaction with the electron-rich diene system of β-caryophyllene. While this reaction can occur spontaneously, the high stereoselectivity leading to specific isomers like this compound suggests that it may be catalyzed by a specific Diels-Alderase enzyme in P. guajava. The precise stereochemical control in this step is what likely differentiates this compound from other guajadial stereoisomers.
Quantitative Data
Specific enzyme kinetic data for the biosynthesis of this compound in guava is not currently available in the scientific literature. However, quantitative analyses of the phytochemical composition of guava leaves provide an indication of the prevalence of related compounds.
| Compound Class | Compound | Concentration Range (mg/g dry weight) | Extraction Solvent | Analytical Method | Reference |
| Sesquiterpenes | β-Caryophyllene | - | - | GC-MS | |
| Alkaloids | Total Alkaloids | up to 219.06 | 10% Acetic Acid in Ethanol | - | |
| Flavonoids | Total Flavonoids | 29.66 - 92.38 (mg QE/g) | Methanol (B129727) | - | |
| Phenolics | Total Phenolics | - | Ethanol | - | |
| Terpenoids | Total Terpenoids | - | Acetone | - |
Note: The table summarizes available quantitative data on major phytochemical classes in guava leaves. Data for specific concentrations of biosynthetic intermediates of this compound are not available.
Experimental Protocols
The elucidation of the proposed biosynthetic pathway for guajadials has been guided by biomimetic synthesis and general protocols for the characterization of plant secondary metabolite pathways. Detailed, specific protocols from a definitive study on this compound are not available. The following represents a composite of established methodologies.
Identification and Functional Characterization of Candidate Genes
Objective: To identify and characterize the terpene synthase (TPS) and polyketide synthase (PKS) genes involved in the biosynthesis of the precursors.
Methodology:
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RNA Extraction and cDNA Synthesis: Total RNA is extracted from young guava leaves, a tissue known to be rich in secondary metabolites. The RNA is then reverse-transcribed to synthesize complementary DNA (cDNA).
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Homology-Based Gene Cloning: Degenerate primers, designed from conserved regions of known TPS and PKS genes from related species (e.g., in the Myrtaceae family), are used to amplify partial gene fragments from the guava cDNA library via PCR. Full-length genes are then obtained using RACE (Rapid Amplification of cDNA Ends).
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Heterologous Expression: The full-length candidate genes are cloned into an expression vector (e.g., pET-28a) and transformed into a suitable host, such as Escherichia coli or yeast.
-
Enzyme Assays:
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TPS Assay: The recombinant TPS enzyme is incubated with the substrate FPP. The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the synthesized terpenes.
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PKS Assay: The recombinant PKS enzyme is incubated with malonyl-CoA. The products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the resulting polyketides.
-
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Site-Directed Mutagenesis: To investigate the function of specific amino acid residues in determining product specificity, mutations can be introduced into the gene sequence, followed by re-expression and enzyme assays.
Identification of Intermediates
Objective: To identify the biosynthetic intermediates in guava leaf extracts.
Methodology:
-
Plant Material Extraction: Fresh guava leaves are ground in liquid nitrogen and extracted with a suitable solvent (e.g., methanol or ethyl acetate).
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Chromatographic Separation: The crude extract is subjected to various chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to separate the different compounds.
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Spectroscopic Analysis: The purified compounds are analyzed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC) and Mass Spectrometry (MS), to elucidate their structures.
Regulation of Biosynthesis: Signaling Pathways
The biosynthesis of terpenoids in plants is known to be regulated by various signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA). These pathways are often activated in response to biotic and abiotic stresses, leading to the production of defense-related secondary metabolites.
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Jasmonate (JA) Signaling: Jasmonates, including methyl jasmonate (MeJA), are potent elicitors of terpenoid biosynthesis. JA signaling typically involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which leads to the activation of transcription factors (e.g., MYC2) that upregulate the expression of terpene synthase genes.
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Salicylic Acid (SA) Signaling: SA is another key signaling molecule in plant defense. While often associated with responses to biotrophic pathogens, SA has also been shown to influence terpenoid biosynthesis. There is often a complex crosstalk between the JA and SA signaling pathways, which can be either synergistic or antagonistic depending on the specific context.
Conclusion and Future Directions
The biosynthesis of this compound in guava presents a fascinating example of the convergence of major metabolic pathways to produce a structurally complex and biologically active natural product. While a plausible pathway has been proposed, significant research is still required for its complete elucidation. Future research should focus on:
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Isolation and characterization of the specific enzymes involved in the pathway, particularly the β-caryophyllene synthase, the polyketide synthase, the formyltransferases, and the putative Diels-Alderase.
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Investigation of the stereochemical control mechanisms in the final cycloaddition step that lead to the formation of this compound.
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Elucidation of the precise regulatory networks , including the identification of specific transcription factors in guava that respond to jasmonate and salicylate (B1505791) signaling to control the expression of the biosynthetic genes.
A thorough understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also pave the way for the biotechnological production of this promising therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional and evolutionary relationships between terpene synthases from Australian Myrtaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of terpene biosynthesis in Melaleuca quinquenervia and ecological consequences of terpene accumulation during myrtle rust infection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Structure and Properties of Epiguajadial B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epiguajadial B is a sesquiterpenoid natural product isolated from the leaves of the guava plant, Psidium guajava. This document provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound and its closely related isomers. Drawing from available scientific literature, this guide details its molecular architecture, spectroscopic data, and reported anti-inflammatory and cytotoxic properties. Particular focus is given to its mechanism of action, including the inhibition of the NF-κB signaling pathway. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising bioactive compound.
Chemical Structure and Properties
This compound belongs to a class of meroterpenoids, which are natural products of mixed biosynthetic origin, incorporating a terpenoid moiety. While the exact stereochemistry of this compound that distinguishes it from its isomers is not widely detailed in readily available literature, its core structure is based on a caryophyllene-derived sesquiterpenoid linked to a diformylphloroglucinol moiety. Its molecular formula is C30H34O5, and it has a molecular weight of 474.6 g/mol .
Closely related isomers, such as Guajadial B and Psiguadial B, have been more extensively characterized. For instance, Guajadial B was isolated as a racemate and its structure was confirmed through extensive NMR analysis and biomimetic synthesis.[1] The IUPAC name for a related isomer, Guajadial B, is (1R,4Z,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.0¹³,¹⁸]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde, as listed in PubChem.[2] The structural elucidation of these related compounds was achieved through comprehensive spectroscopic techniques, including 1D and 2D NMR, as well as mass spectrometry.[1][3]
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C30H34O5 | MedChemExpress |
| Molecular Weight | 474.6 g/mol | MedChemExpress |
| CAS Number | 1411629-26-9 | MedChemExpress |
| Guajadial B | ||
| Molecular Formula | C30H34O5 | [2] |
| Molecular Weight | 474.6 g/mol | |
| CAS Number | 1414455-03-0 | |
| Psiguadial B | ||
| Molecular Formula | C30H34O5 | |
| Molecular Weight | 474.6 g/mol |
Biological Activities
Meroterpenoids isolated from Psidium guajava have demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects.
Anti-inflammatory Activity
Research on Psiguadial B, a closely related isomer of this compound, has shown potent anti-inflammatory and antioxidative properties. This activity is attributed to its ability to suppress the NF-κB signaling pathway. The study demonstrated that Psiguadial B and its synthetic analogues decreased the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated immune cells. Several other meroterpenoids from P. guajava have also been reported to possess anti-inflammatory properties.
Cytotoxic Activity
Numerous meroterpenoids from Psidium guajava have exhibited significant cytotoxic effects against various human cancer cell lines. For instance, Guajadial B was found to be the most effective among a series of 16 isolated meroterpenoids, with an IC50 value of 150 nM against A549 human lung carcinoma cells. Another study highlighted the potent antiproliferative activity of Psiguadial B against the HepG2 human hepatoma cancer cell line, with a reported IC50 of 46 nM. Psiguadial D, another related compound, also showed a strong inhibitory effect on the growth of HepG2 cells with an IC50 value of 128.3 nM. These findings suggest that the meroterpenoid scaffold, shared by this compound, is a promising pharmacophore for the development of novel anticancer agents.
Table 2: Cytotoxicity of Meroterpenoids from Psidium guajava against Human Cancer Cell Lines
| Compound | Cell Line | IC50 Value | Source |
| Guajadial B | A549 (Lung Carcinoma) | 150 nM | |
| 4,5-diepipsidial A | A549 (Lung Carcinoma) | 160 nM | |
| Psiguadial B | HepG2 (Hepatoma) | 46 nM | |
| Psiguadial D | HepG2 (Hepatoma) | 128.3 nM |
Signaling Pathway Analysis: Inhibition of NF-κB
The anti-inflammatory effects of Psiguadial B have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α, IL-6, and iNOS (which produces NO). The ability of Psiguadial B to suppress the production of these inflammatory mediators suggests that it interferes with this signaling cascade, likely by preventing the degradation of IκB or the nuclear translocation of NF-κB.
References
Spectroscopic and Structural Elucidation of Epiguajadial B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiguajadial B is a sesquiterpenoid derivative isolated from the leaves of the guava tree, Psidium guajava. This document provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols for the acquisition of such data are also presented to facilitate replication and further research. The complex structural features of this compound and related meroterpenoids from P. guajava have been elucidated through extensive spectroscopic analysis. This guide aims to serve as a technical resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure
Molecular Formula: C₃₀H₃₄O₅ Molecular Weight: 474.6 g/mol
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound (Expected Resonances)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
| ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Expected Resonances)
| Position | δC (ppm) |
| Data Unavailable | Data Unavailable |
| ... | ... |
Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |
| ESI+ | Data Unavailable | Data Unavailable | [M+H]⁺ |
| ESI+ | Data Unavailable | Data Unavailable | [M+Na]⁺ |
| HR-ESI-MS | Data Unavailable | --- | Calculated for C₃₀H₃₅O₅⁺ |
Experimental Protocols
The following are detailed methodologies typical for the isolation and spectroscopic characterization of natural products like this compound.
Extraction and Isolation
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Plant Material: Fresh leaves of Psidium guajava are collected and air-dried.
-
Extraction: The dried and powdered leaves are extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Chromatography: The bioactive fractions (typically the ethyl acetate fraction for compounds of this type) are subjected to a series of chromatographic techniques, including column chromatography on silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (typically at 400 MHz for ¹H and 100 MHz for ¹³C or higher).
-
Samples are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Coupling constants (J) are reported in Hertz (Hz).
-
Advanced 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the complete structure and assign all proton and carbon signals.
-
-
Mass Spectrometry:
-
Low-resolution mass spectra are typically acquired using an Electrospray Ionization (ESI) source coupled to a quadrupole mass analyzer.
-
High-Resolution Mass Spectrometry (HR-ESI-MS) is performed on a time-of-flight (TOF) or Orbitrap mass spectrometer to determine the accurate mass and elemental composition of the molecule.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Unveiling Epiguajadial B: A Technical Guide to its Natural Sources, Abundance, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiguajadial B, a notable meroterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its natural origins, abundance, and the molecular pathways it influences. While the name "this compound" is found in some chemical supplier databases, the peer-reviewed scientific literature predominantly refers to this compound as Psiguadial B . This document will use the name Psiguadial B to align with the primary body of scientific evidence.
Psiguadial B is a complex molecule isolated from Psidium guajava, commonly known as the guava plant. It belongs to a class of compounds known as diformyl phloroglucinol (B13840) meroterpenoids, which are characterized by a hybrid structure derived from both terpenoid and polyketide biosynthetic pathways.[1] This guide will delve into the specifics of its natural sources, available data on its abundance, detailed experimental protocols for its study, and its interactions with key cellular signaling pathways.
Natural Sources and Abundance of Psiguadial B
The primary natural source of Psiguadial B is the guava plant (Psidium guajava), a member of the Myrtaceae family.[2][3][4] This compound, along with a variety of other structurally related meroterpenoids, has been isolated from both the leaves and fruits of this plant.[2] These compounds are considered secondary metabolites, which are organic compounds that are not directly involved in the normal growth, development, or reproduction of the organism but often play a role in defense mechanisms.
Quantitative data on the specific abundance of Psiguadial B in Psidium guajava is not extensively reported in the available scientific literature. Most studies focus on the isolation and structural elucidation of a range of meroterpenoids without providing precise yields for each individual compound. However, the yields of total crude extracts from guava leaves have been documented, which can provide a general indication of the potential for isolating these compounds. The actual concentration of Psiguadial B within these extracts is expected to be a small fraction of the total yield and is dependent on factors such as the geographical location of the plant, the season of harvest, and the specific cultivar.
The following table summarizes the reported yields of various crude extracts from Psidium guajava leaves, which are the primary source for the isolation of Psiguadial B.
| Extraction Solvent | Plant Part | Extraction Method | Crude Extract Yield (%) | Reference |
| Ethanol (B145695) | Leaves | Maceration | 21.48 ± 0.86 | |
| Methanol (B129727) | Leaves | Maceration | 20.60 ± 0.74 | |
| Water | Leaves | Maceration | Significantly lower than methanol and ethanol | |
| 30% Ethanol | Leaves | Concentration | Not specified | |
| 50% Ethanol | Leaves | Concentration | Not specified | |
| 70% Ethanol | Leaves | Concentration | Not specified |
Experimental Protocols
Isolation of Psiguadial B from Psidium guajava Leaves
The following is a generalized protocol for the isolation of Psiguadial B based on methodologies described in the literature.
1. Plant Material Collection and Preparation:
-
Fresh leaves of Psidium guajava are collected and authenticated.
-
The leaves are washed with distilled water to remove debris.
-
The leaves are air-dried in the shade or in an oven at a low temperature (e.g., 40-50°C) until brittle.
-
The dried leaves are ground into a fine powder using a mechanical grinder.
2. Extraction:
-
The powdered leaves are extracted with a suitable organic solvent, such as ethanol or ethyl acetate, at room temperature for an extended period or using a Soxhlet apparatus.
-
The solvent is then evaporated under reduced pressure to obtain a crude extract.
3. Fractionation and Purification:
-
The crude extract is subjected to column chromatography on silica (B1680970) gel.
-
A gradient elution system with a mixture of solvents (e.g., n-hexane and ethyl acetate) is used to separate the components of the extract.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure Psiguadial B.
Quantification of Psiguadial B using High-Performance Liquid Chromatography (HPLC)
While a specific, validated HPLC method for the quantification of Psiguadial B is not detailed in the reviewed literature, a general approach based on standard phytochemical analysis can be outlined.
1. Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or a UV detector.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for Psiguadial B would need to be determined by running a UV spectrum of the pure compound.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
3. Standard and Sample Preparation:
-
Standard Solution: A stock solution of accurately weighed, pure Psiguadial B is prepared in a suitable solvent (e.g., methanol). A series of calibration standards are prepared by diluting the stock solution.
-
Sample Solution: A known amount of the dried plant extract is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
4. Quantification:
-
A calibration curve is constructed by plotting the peak area of the Psiguadial B standard against its concentration.
-
The concentration of Psiguadial B in the plant extract is determined by interpolating its peak area from the calibration curve.
Biological Activity and Signaling Pathways
Psiguadial B has demonstrated significant biological activities, primarily as a potent cytotoxic agent against various cancer cell lines and as an anti-inflammatory and antioxidant compound.
Anti-inflammatory Activity via NF-κB Pathway Suppression
Psiguadial B has been shown to exhibit anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Psiguadial B is suggested to interfere with this cascade, leading to a reduction in the production of these inflammatory mediators.
Caption: Psiguadial B inhibits the NF-κB signaling pathway.
Cytotoxic Activity via Induction of Apoptosis
Psiguadial B has demonstrated potent cytotoxic effects against several human cancer cell lines, including hepatoma cells. This activity is attributed to its ability to induce apoptosis, or programmed cell death. Apoptosis is a tightly regulated process essential for normal tissue development and homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. While the precise molecular targets of Psiguadial B in the apoptotic cascade have not been fully elucidated, it is proposed to trigger the intrinsic pathway. This pathway involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.
Caption: Proposed intrinsic pathway of apoptosis induced by Psiguadial B.
Conclusion
Psiguadial B, a meroterpenoid from Psidium guajava, presents a promising scaffold for drug discovery, particularly in the areas of oncology and inflammatory diseases. While its natural abundance appears to be low, advancements in synthetic chemistry may provide a more accessible source for further research. The experimental protocols outlined in this guide provide a foundation for the isolation, quantification, and biological evaluation of this intriguing natural product. Future research should focus on elucidating the precise molecular targets of Psiguadial B within the NF-κB and apoptotic signaling pathways to fully realize its therapeutic potential. The development of a validated, quantitative analytical method is also a critical next step for the standardization of Psidium guajava extracts and the advancement of Psiguadial B into preclinical and clinical studies.
References
- 1. Evolution of a Strategy for the Enantioselective Total Synthesis of (+)-Psiguadial B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidative and anti-inflammatory activity of psiguadial B and its halogenated analogues as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of altitude and solvent on Psidium guajava Linn. leaves extracts: phytochemical analysis, antioxidant, cytotoxicity and antimicrobial activity against food spoilage microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide on Sesquiterpenoid Meroterpenoids from Psidium guajava and Their Role in Plant Defense
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Epiguajadial B" did not yield any results for a compound with this specific name in the scientific literature. It is highly probable that this name is a misnomer or an alternative designation. This guide will therefore focus on the well-documented defensive compounds from Psidium guajava (common guava), particularly the caryophyllene-based meroterpenoids Guajadial (B15128780) and Psidials , which are likely the intended subject of the query.
Introduction: The Defensive Arsenal of Psidium guajava
Psidium guajava L., a member of the Myrtaceae family, is renowned not only for its nutritional value but also for its traditional medicinal uses. The leaves of the guava plant are a rich source of a diverse array of secondary metabolites, which form a sophisticated chemical defense system against herbivores and microbial pathogens. Among these are a variety of terpenoids, flavonoids, and other phenolic compounds. This guide focuses on a specific class of C15 sesquiterpenoid-based meroterpenoids, including guajadial and psidials A-C, which are characteristic of this plant and contribute to its defensive properties. These compounds are formed through a combination of the terpenoid and polyketide biosynthetic pathways and have demonstrated significant biological activities, including antifungal, insecticidal, and nematicidal effects. Understanding the biosynthesis, mechanism of action, and biological activity of these compounds is crucial for their potential application in crop protection and drug development.
Quantitative Data on Biological Activity
The defensive capabilities of compounds are often quantified by their inhibitory effects on pathogens and pests. While data on purified guajadial and psidials in plant defense assays are limited, extensive research on P. guajava leaf extracts provides valuable insights into their potential. The following tables summarize the reported quantitative data for antifungal and insecticidal activities.
Table 1: Antifungal Activity of Psidium guajava Leaf Extracts
| Fungal Species | Extract Type | Bioassay | Result (IC₅₀ / MIC / Inhibition Zone) | Reference(s) |
| Candida albicans | Flavonoid & Tannic Fractions | Microdilution | IC₅₀: 69.29 - 3444.62 µg/mL | [1] |
| Candida tropicalis | Flavonoid & Tannic Fractions | Microdilution | IC₅₀: 69.29 - 3444.62 µg/mL | [1] |
| Candida krusei | Flavonoid & Tannic Fractions | Microdilution | IC₅₀: 69.29 - 3444.62 µg/mL | [1] |
| Candida albicans ATCC10231 | Ethanolic | Microdilution | MIC: 0.31 - 2.50 mg/mL | [2] |
| Aspergillus fumigatus ATCC26430 | Ethanolic | Microdilution | MIC: 0.31 - 2.50 mg/mL | [2] |
| Aspergillus niger ATCC9029 | Ethanolic | Microdilution | MIC: 0.31 - 2.50 mg/mL | [2] |
| Cryptococcus neoformans | Ethyl Acetate (B1210297) | Agar (B569324) Disk Diffusion | Zone of Inhibition: 25 mm (at 100 mg/mL) | [3] |
| Trichophyton rubrum | Hexane, Acetone (B3395972), Methanol | Agar Disk Diffusion | Active against all tested dermatophytes | [4][5] |
Table 2: Insecticidal and Larvicidal Activity of Psidium guajava Leaf Extracts
| Insect/Larval Species | Extract Type | Bioassay | Result (LC₅₀ / Mortality) | Reference(s) |
| Aedes aegypti larvae | n-Hexane | Larval Bioassay | LC₅₀: 95.21 ppm (after 24h) | [6] |
| Drosophila melanogaster | Essential Oil (fumigant) | Fumigation Assay | LC₅₀: 13.8 µg/mL (after 48h) | [7] |
| Spodoptera frugiperda larvae | Methanolic | Leaf Dipping | 92.86% mortality (at 1000 ppm after 96h) | [8] |
| Aedes aegypti larvae | Aqueous | Larval Bioassay | LC₅₀: 89.57 ppm | [9] |
| Trogoderma granarium larvae | Leaf Oil | Seed Treatment | 86.67% mortality (at 0.5 mL after 2 days) | [10] |
Experimental Protocols
This section details the methodologies for the extraction and purification of guajadial and related compounds, as well as standard protocols for assessing their antifungal and insecticidal activities.
This protocol is based on methods described for the isolation of meroterpenoids from P. guajava leaves.
-
Plant Material Preparation:
-
Collect fresh, healthy leaves of P. guajava.
-
Wash the leaves thoroughly with distilled water to remove debris.
-
Air-dry the leaves in the shade at room temperature until they become brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered leaves in dichloromethane (B109758) or n-hexane at a 1:10 (w/v) ratio.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
-
Chromatographic Purification:
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).
-
Visualize spots on the TLC plates under UV light or by staining with an appropriate reagent.
-
Combine fractions containing the compounds of interest and concentrate them.
-
Further purify the combined fractions using High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient to isolate pure guajadial and related psidials.
-
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the extracts or purified compounds.
-
Preparation of Fungal Inoculum:
-
Culture the test fungus on a suitable agar medium (e.g., Potato Dextrose Agar).
-
Prepare a spore suspension in sterile saline solution containing a surfactant (e.g., 0.05% Tween 80).
-
Adjust the spore concentration to approximately 1 x 10⁵ spores/mL using a hemocytometer.
-
-
Microdilution Assay:
-
Dissolve the test extract or compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
In a 96-well microtiter plate, add 100 µL of fungal growth medium to each well.
-
Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Add 10 µL of the fungal inoculum to each well.
-
Include a positive control (a known antifungal agent), a negative control (medium with solvent), and a growth control (medium with inoculum only).
-
Incubate the plate at an appropriate temperature (e.g., 28°C) for 48-72 hours.
-
The MIC is defined as the lowest concentration of the test substance that visibly inhibits fungal growth.
-
This protocol is suitable for assessing the toxicity of compounds against leaf-feeding insects.
-
Preparation of Test Solutions:
-
Dissolve the plant extract or purified compound in an appropriate solvent (e.g., acetone with a surfactant) to prepare a stock solution.
-
Prepare a series of dilutions of the stock solution to be tested.
-
-
Leaf Treatment:
-
Excise fresh leaves from the host plant (e.g., maize for Spodoptera frugiperda).
-
Dip each leaf into a test solution for approximately 10-20 seconds.
-
Allow the leaves to air-dry completely.
-
For the control group, dip leaves in the solvent solution without the test compound.
-
-
Insect Exposure:
-
Place one treated leaf in a Petri dish lined with moistened filter paper.
-
Introduce a known number of test insects (e.g., 10 third-instar larvae) into each Petri dish.
-
Seal the Petri dishes with a perforated lid to allow for air circulation.
-
Maintain the bioassay under controlled conditions of temperature, humidity, and light.
-
-
Data Collection:
-
Record insect mortality at regular intervals (e.g., 24, 48, 72, and 96 hours).
-
Consider insects that are unable to move when prodded with a fine brush as dead.
-
Calculate the percentage mortality for each concentration and use probit analysis to determine the LC₅₀ (lethal concentration required to kill 50% of the population).
-
Biosynthetic and Signaling Pathways
Guajadial is a meroterpenoid, meaning its biosynthesis involves precursors from different metabolic pathways. The proposed pathway involves the convergence of the sesquiterpenoid and polyketide pathways, culminating in a key cycloaddition reaction.
References
- 1. Analysis by UPLC-MS-QTOF and antifungal activity of guava (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journaljocamr.com [journaljocamr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. EVALUATION OF THE INSECTICIDAL POTENTIAL OF THE LEAF EXTRACTS OF PSIDIUM GUAJAVA AND PIPER BETLE AGAINST AEDES AEGYPTI LARVAE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fumigant Activity of the Psidium guajava Var. Pomifera (Myrtaceae) Essential Oil in Drosophila melanogaster by Means of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publiscience.org [publiscience.org]
- 10. ijramr.com [ijramr.com]
Proposed Preliminary Biological Screening of Epiguajadial B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific biological screening data for Epiguajadial B is not publicly available. This guide, therefore, outlines a proposed preliminary screening strategy based on the known activities of the closely related compound, Psiguajadial B, and established in vitro methodologies.
Introduction
This compound is a novel natural product of significant interest. While its biological activities are yet to be fully characterized, the profile of the related compound, Psiguajadial B, suggests potential antioxidative and anti-inflammatory properties. Psiguajadial B has been shown to decrease H2O2-induced cell death in a dose-dependent manner and to reduce the expression of inflammatory markers by suppressing the NF-κB pathway[1]. This document presents a proposed framework for the initial biological screening of this compound, focusing on cytotoxicity, antioxidant, and anti-inflammatory activities to assess its therapeutic potential.
Cytotoxicity Assessment
A crucial first step in the evaluation of any novel compound is to determine its cytotoxic profile. This establishes a therapeutic window for subsequent bioactivity assays.
Table 1: Proposed Cytotoxicity Screening of this compound
| Cell Line | Assay Type | Concentration Range (µM) | Time Points (hours) | Endpoint Measurement |
| HEK293 (Human Embryonic Kidney) | MTT | 0.1 - 100 | 24, 48, 72 | Absorbance at 570 nm |
| HepG2 (Human Hepatocellular Carcinoma) | WST-1 | 0.1 - 100 | 24, 48, 72 | Absorbance at 450 nm |
| RAW 264.7 (Murine Macrophage) | LDH Release | 0.1 - 100 | 24 | Absorbance at 490 nm |
Experimental Protocols
1.1 MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with varying concentrations of this compound (0.1 µM to 100 µM) and a vehicle control.
-
Incubation: Incubate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
1.2 LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.
-
Cell Culture and Treatment: Seed RAW 264.7 cells and treat with this compound as described for the MTT assay.
-
Supernatant Collection: After a 24-hour incubation, centrifuge the plate and collect the supernatant.
-
LDH Reaction: Mix the supernatant with the LDH reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm.
Antioxidant Activity Screening
Based on the properties of Psiguajadial B, this compound is hypothesized to possess antioxidant activity. A panel of assays is recommended to evaluate its free radical scavenging and reducing capabilities.
Table 2: Proposed Antioxidant Activity Assays for this compound
| Assay | Principle | Concentration Range (µg/mL) | Standard Control | Endpoint Measurement |
| DPPH Radical Scavenging | Hydrogen atom or electron donation | 1 - 200 | Ascorbic Acid, Trolox | Decrease in absorbance at 517 nm |
| ABTS Radical Scavenging | Electron donation | 1 - 200 | Ascorbic Acid, Trolox | Decrease in absorbance at 734 nm |
| Ferric Reducing Antioxidant Power (FRAP) | Reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ | 1 - 200 | FeSO₄·7H₂O | Increase in absorbance at 593 nm |
| Oxygen Radical Absorbance Capacity (ORAC) | Hydrogen atom transfer to quench peroxyl radicals | 1 - 200 | Trolox | Decay of fluorescein (B123965) fluorescence |
Experimental Protocols
2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction: Mix 100 µL of various concentrations of this compound with 100 µL of the DPPH solution in a 96-well plate.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control without the sample.
2.2 Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.
-
FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Reaction: Add 10 µL of this compound solution to 190 µL of the FRAP reagent.
-
Incubation: Incubate at 37°C for 10 minutes.
-
Data Acquisition: Measure the absorbance at 593 nm. A standard curve is generated using ferrous sulfate.
Anti-inflammatory Activity Screening
The potential of this compound to modulate inflammatory responses can be assessed using a macrophage-based in vitro model.
Table 3: Proposed Anti-inflammatory Assays for this compound
| Cell Line | Inflammatory Stimulus | Assay | Concentration Range (µM) | Endpoint Measurement |
| RAW 264.7 | Lipopolysaccharide (LPS) | Griess Assay for Nitric Oxide (NO) | 0.1 - 50 | Absorbance at 540 nm |
| RAW 264.7 | Lipopolysaccharide (LPS) | ELISA for TNF-α | 0.1 - 50 | Absorbance at 450 nm |
| RAW 264.7 | Lipopolysaccharide (LPS) | ELISA for IL-6 | 0.1 - 50 | Absorbance at 450 nm |
| RAW 264.7 | Lipopolysaccharide (LPS) | Western Blot for NF-κB pathway proteins | 0.1 - 50 | Protein band intensity |
Experimental Protocols
3.1 Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells at 5 x 10^4 cells/well in a 96-well plate. After 24 hours, pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Reaction: Collect 50 µL of the supernatant and mix it with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B.
-
Incubation and Data Acquisition: After 10 minutes, measure the absorbance at 540 nm. A sodium nitrite standard curve is used for quantification.
3.2 Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Cell Culture and Stimulation: Culture and stimulate RAW 264.7 cells with LPS in the presence or absence of this compound as described above.
-
Supernatant Collection: Collect the cell culture supernatant after 24 hours.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific assay kits.
-
Data Acquisition: Measure the absorbance at 450 nm.
Mandatory Visualizations
Proposed Experimental Workflow
Caption: Proposed workflow for the initial biological evaluation of this compound.
NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
References
In Silico Prediction of Guajadial Targets: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the in silico prediction of protein targets for Guajadial, a meroterpenoid with demonstrated anti-estrogenic and anticancer properties. Due to the lack of publicly available research on "Epiguajadial B," this document focuses on the closely related and well-studied compound, Guajadial, as a representative case study. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of computational methodologies, predicted targets, relevant signaling pathways, and the experimental protocols for validation. All quantitative data is summarized in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Guajadial is a natural compound isolated from the leaves of Psidium guajava (guava) that has garnered significant interest for its therapeutic potential.[1][2] Its biological activities, particularly its anti-estrogenic and anticancer effects, make it a promising candidate for drug development.[3] Computational, or in silico, methods play a crucial role in modern drug discovery by enabling the rapid and cost-effective identification of potential molecular targets and the elucidation of mechanisms of action.[4] This guide details the application of such methods to Guajadial, focusing on its interactions with key cancer-related proteins and signaling pathways.
In Silico Target Prediction: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction, typically expressed as a binding energy or docking score. In silico studies have identified the estrogen receptors alpha (ERα) and beta (ERβ) as primary targets of Guajadial.
Predicted Binding Affinities
The binding energies of Guajadial and related compounds with ERα and ERβ have been predicted using molecular docking simulations. Lower binding energy values indicate a more stable and favorable interaction. For comparison, the binding energy of the known selective estrogen receptor modulator (SERM), Tamoxifen, is also included.
| Compound | Target Protein | Predicted Binding Energy (kcal/mol) |
| Guajadial | Estrogen Receptor α (ERα) | Not explicitly reported, but shown to fit into the binding pocket |
| Psidial A | Estrogen Receptor α (ERα) | Not explicitly reported, but shown to fit into the binding pocket |
| Tamoxifen | Estrogen Receptor α (ERα) | -8.32 |
Note: While direct binding energy values for Guajadial are not consistently reported in the literature, studies have qualitatively demonstrated its ability to dock into the ligand-binding pockets of ERα and ERβ.
Molecular Docking Workflow
The following diagram illustrates a typical workflow for molecular docking studies.
Caption: A generalized workflow for in silico molecular docking.
Predicted Signaling Pathway Inhibition
Beyond direct receptor binding, in silico analysis and subsequent experimental validation have suggested that Guajadial can modulate key signaling pathways involved in cancer progression, namely the PI3K/Akt/mTOR and VEGFR2 pathways.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Guajadial is proposed to inhibit this pathway, leading to decreased cancer cell proliferation.
References
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct scientific literature on "Epiguajadial B" is exceptionally scarce. This document provides a comprehensive review of its closely related and better-characterized isomers, namely Guajadial (B15128780), Psidial A, and Psiguadials A and B, all belonging to the caryophyllene-based meroterpenoid class isolated from Psidium guajava (guava). The biological activities, experimental protocols, and potential mechanisms of action discussed herein are based on studies of these related compounds and should be considered indicative rather than definitive for this compound.
Introduction: The Guajadial Class of Meroterpenoids
Meroterpenoids are a class of natural products with a mixed biosynthetic origin, typically arising from the combination of terpenoid and polyketide pathways. The guajadial family of compounds, isolated from the leaves and fruits of Psidium guajava, are characterized by a complex polycyclic structure derived from a caryophyllene (B1175711) skeleton fused to a diformyl phloroglucinol (B13840) moiety.[1] These compounds, including Guajadial, Psidial A, Psiguadial A, and Psiguadial B, have garnered significant scientific interest due to their potent biological activities, particularly their anticancer properties.[1][2] this compound is a putative member of this class, likely a stereoisomer of one of the known guajadials, but its specific biological profile remains to be elucidated.
Biological Activity and Cytotoxicity
The primary biological activity reported for guajadial and its isomers is their cytotoxicity against a range of human cancer cell lines.[2][3] Studies have demonstrated their potential as antiproliferative agents, with some compounds exhibiting potent activity at nanomolar concentrations.
In Vitro Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various guajadial-type meroterpenoids against several human cancer cell lines. This data highlights the potent and, in some cases, selective anticancer activity of these compounds.
| Compound | Cell Line | Cancer Type | IC50 Value | Source(s) |
| Guajadial B | A549 | Lung Carcinoma | 150 nM | |
| Guajadial E | A549 | Lung Carcinoma | 6.30 µg/mL | |
| MCF7 | Breast Cancer | 7.78 µg/mL | ||
| HL60 | Leukemia | 7.77 µg/mL | ||
| SMMC-7721 | Hepatocellular Carcinoma | 5.59 µg/mL | ||
| Psidiguajadiol G | MCF-7 | Breast Cancer | Most Potent | |
| OVCAR-3 | Ovarian Cancer | - | ||
| SKOV3 | Ovarian Cancer | - | ||
| MDA-MB-231 | Breast Cancer | - | ||
| HCT116 | Colon Cancer | - | ||
| H1299 | Lung Carcinoma | - | ||
| 22Rv1 | Prostate Cancer | Least Potent | ||
| Psidiguajadiol H | MCF-7 | Breast Cancer | Potent | |
| OVCAR-3 | Ovarian Cancer | - | ||
| P. guajava Leaf Extract | MCF-7 | Breast Cancer | 55 µg/mL | |
| Novel Terpenoid Saponin | MCF-7 | Breast Cancer | 81.50 µg/mL | |
| Red Guava Fruit Extract | MCF-7 | Breast Cancer | 29.85 µg/mL (24h), 5.964 µg/mL (72h) | |
| Guava Pulp Extract | MCF-7 | Breast Cancer | 820 µg/mL (24h), 680 µg/mL (48h), 600 µg/mL (72h) |
Potential Mechanisms of Action and Signaling Pathways
While the precise signaling pathways disrupted by this compound are unknown, research on its isomers suggests several potential mechanisms of action.
Selective Estrogen Receptor Modulation (SERM)
In silico docking studies have suggested that guajadial and psidial A may act as Selective Estrogen Receptor Modulators (SERMs). This suggests a mechanism of action that could be particularly relevant in hormone-dependent cancers, such as certain types of breast cancer.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Meroterpenoids from Guava Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psidium guajava L. (guava) leaves are a rich source of diverse bioactive compounds, including a notable class of molecules known as meroterpenoids. These compounds, which are hybrid natural products of mixed biosynthetic origin, have garnered significant interest in the scientific community for their potential therapeutic applications. While a specific protocol for the extraction of "Epiguajadial B" is not extensively detailed in current literature, this document provides a comprehensive, generalized protocol for the extraction and isolation of meroterpenoids from guava leaves based on established methodologies for structurally related compounds.
These protocols are designed to serve as a foundational resource for researchers aiming to isolate and investigate the therapeutic potential of these complex natural products. The methodologies outlined below cover sample preparation, various extraction techniques, and purification strategies.
Data Presentation: Extraction Yields
The yield of crude and semi-purified extracts from guava leaves is highly dependent on the chosen extraction method and solvent system. The following tables summarize representative data on total extract yields. It is crucial to note that the final yield of a specific target compound, such as a particular meroterpenoid, will be a fraction of these total yields and will necessitate further purification and quantification.
Table 1: Total Extract Yield from Psidium guajava Leaves using Different Solvents and Methods
| Extraction Method | Solvent | Extraction Time | Temperature | Total Yield (%) | Reference |
| Maceration | 70% Ethanol (B145695) | 3 days | Room Temperature | Not Specified | [1] |
| Maceration | 80% Methanol (B129727) | 3 days | Room Temperature | Not Specified | [1] |
| Maceration | Ethyl Acetate (B1210297) | 3 days | Room Temperature | Not Specified | [1] |
| Maceration | Hot Water | Not Specified | Not Specified | 4% (w/w) | [1] |
| Soxhlet | Methanol | Not Specified | Not Specified | ~4.4% | [2] |
| Ultrasound-Assisted | Distilled Water | 40 min | 30°C | ~4.5% | |
| Reflux | 70% Ethanol | 2-4 hours | 80°C | 20-32% (total flavonoids) |
Table 2: Yield of Different Solvent Extracts
| Solvent | Yield (%) | Reference |
| Acetone | 11-12% | |
| Methanol | 13-14% | |
| Hexane (B92381) | 6-7% |
Experimental Protocols
Protocol 1: General Solvent Extraction of Meroterpenoids
This protocol outlines a standard procedure for the solvent-based extraction of meroterpenoids from dried guava leaves.
1. Preparation of Plant Material:
-
Collect fresh, healthy leaves of Psidium guajava.
-
Thoroughly wash the leaves with distilled water to remove dirt and other contaminants.
-
Air-dry the leaves in a shaded, well-ventilated area or use a plant dryer at a temperature not exceeding 40°C to prevent the degradation of thermolabile compounds.
-
Once completely dry and brittle, grind the leaves into a fine powder using a mechanical grinder.
2. Extraction Procedure:
-
Weigh a desired amount of the dried guava leaf powder (e.g., 100 g).
-
Place the powder into a large Erlenmeyer flask or a suitable extraction vessel.
-
Add a solvent of choice. Based on literature, 95% ethanol is effective for extracting meroterpenoids. A typical solvent-to-solid ratio is 10:1 (v/w), so for 100 g of powder, use 1 L of 95% ethanol.
-
Seal the vessel and place it on an orbital shaker. Macerate for a period of 24 to 72 hours at room temperature.
-
After maceration, filter the mixture through Whatman No. 1 filter paper or a similar grade of filter paper to separate the extract from the solid plant material.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine all the filtrates.
-
Concentrate the combined extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C.
-
The resulting crude extract can be further dried using a freeze-dryer or a vacuum oven to yield a solid powder. Store the dried extract at -20°C for subsequent purification.
Protocol 2: Purification of Meroterpenoids using Column Chromatography
This protocol describes a general approach to fractionate the crude extract and isolate meroterpenoid compounds.
1. Preparation of the Column:
-
Select an appropriate stationary phase, such as silica (B1680970) gel (70-230 mesh) or a reversed-phase C18 silica gel, based on the polarity of the target compounds.
-
Prepare a slurry of the stationary phase in a non-polar solvent (e.g., hexane for normal phase chromatography).
-
Carefully pack a glass chromatography column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
Equilibrate the column by running the initial mobile phase through it.
2. Sample Loading:
-
Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, for samples that do not dissolve well, use a dry-loading technique by adsorbing the extract onto a small amount of silica gel and then carefully adding it to the top of the packed column.
3. Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). This is known as a gradient elution. A typical gradient could be a stepwise increase in the percentage of ethyl acetate in hexane, followed by an increase in the percentage of methanol in ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 10-20 mL) continuously.
4. Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar retention factors (Rf values).
-
Pool the fractions that show a similar TLC profile.
-
Further purify the pooled fractions using repeated column chromatography, possibly with a different solvent system or a different stationary phase, or by using High-Performance Liquid Chromatography (HPLC), particularly with a chiral column if racemic mixtures are present.
5. Compound Identification:
-
The chemical structures of the isolated pure compounds can be determined using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mandatory Visualizations
Caption: Workflow for Meroterpenoid Extraction and Purification.
Caption: Relationship between Guava Leaves and Bioactive Compounds.
References
Synthesis and Purification of Epiguajadial B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and purification of Epiguajadial B, a meroterpenoid of significant interest for its potential biological activities. The protocols outlined below are based on established biomimetic synthetic strategies for related guajadial (B15128780) compounds, which are anticipated to be applicable to the synthesis of this compound.
Introduction
This compound is a member of the growing class of caryophyllene-based meroterpenoids isolated from plants of the Psidium genus. These compounds have attracted considerable attention due to their complex molecular architectures and promising pharmacological profiles. The development of robust synthetic and purification methods is crucial for enabling further investigation into their therapeutic potential. The following protocols detail a biomimetic approach to the synthesis of the guajadial scaffold, which can likely be adapted for the specific synthesis of the this compound stereoisomer, and subsequent purification techniques.
Data Presentation
The following table summarizes the key quantitative data related to the synthesis of guajadial analogs, which serves as a baseline for the synthesis of this compound.
| Parameter | Value | Source |
| Molecular Formula | C30H34O5 | [1][2] |
| Molecular Weight | 474.6 g/mol | [1][2] |
| Purity (typical) | ≥98% | [1] |
| Physical Description | Powder | [1] |
Experimental Protocols
Protocol 1: Biomimetic Synthesis of the Guajadial Scaffold
This protocol describes a one-pot, three-component biomimetic synthesis that is expected to yield a mixture of guajadial stereoisomers, including this compound. The reaction proceeds via a hetero-Diels-Alder reaction between β-caryophyllene and an in situ generated o-quinone methide.
Materials:
-
β-Caryophyllene
-
Benzaldehyde (B42025) (or appropriate aldehyde precursor)
-
2,4-Diformylphloroglucinol
-
p-Toluenesulfonic acid (PTSA)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel (for column chromatography)
-
Ethyl Acetate (B1210297)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add β-caryophyllene (1.0 equivalent) and benzaldehyde (1.2 equivalents).
-
Add an aqueous solution of 5% w/w p-toluenesulfonic acid (PTSA).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of 2,4-diformylphloroglucinol (1.5 equivalents) in a minimal amount of a suitable solvent (e.g., THF or the reaction mixture itself) to the refluxing mixture over a period of 4-6 hours using a syringe pump.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the purification of the crude product from Protocol 1 to isolate the this compound stereoisomer. Separation of diastereomers may require careful optimization of the solvent system.
Materials:
-
Crude product from Protocol 1
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass column for chromatography
-
Fraction collector (optional)
-
TLC plates and developing chamber
Procedure:
-
Prepare a silica gel slurry in hexane and pack a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane. A suggested starting gradient is 0% to 20% ethyl acetate over several column volumes. The optimal gradient should be determined by preliminary TLC analysis of the crude mixture.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the purified this compound.
-
Evaporate the solvent under reduced pressure to yield the purified product as a powder.
-
Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity as this compound.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Biomimetic synthesis pathway for the guajadial scaffold.
References
- 1. Item - Evolution of a Strategy for the Enantioselective Total Synthesis of (+)-Psiguadial B - American Chemical Society - Figshare [acs.figshare.com]
- 2. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Epigallocatechin-3-gallate (EGCG) in Cell Culture Experiments
Note: Initial searches for "Epiguajadial B" did not yield specific results. It is possible that this is a rare compound or a misspelling. This document will focus on (-)-Epigallocatechin-3-gallate (EGCG) , a major bioactive polyphenol in green tea, which is extensively studied in cell culture for its anti-inflammatory, antioxidant, and anti-cancer properties. The protocols and data presented here for EGCG can serve as a comprehensive guide for researchers working with similar bioactive compounds.
Introduction
(-)-Epigallocatechin-3-gallate (EGCG) is the most abundant catechin (B1668976) found in tea and is renowned for its wide array of biological activities.[1][2] It is a subject of intense research in various fields, including oncology, immunology, and neurobiology, due to its potential therapeutic applications.[1][3][4] In cell culture experiments, EGCG is frequently used to investigate cellular mechanisms related to apoptosis, cell proliferation, inflammation, and oxidative stress.[1][5] Its ability to modulate multiple signaling pathways makes it a valuable tool for drug development and discovery professionals.[1][4]
Mechanism of Action
EGCG exerts its effects on cells through various mechanisms, primarily by modulating cellular signaling pathways. Its anti-inflammatory and anti-cancer properties are often attributed to its ability to interfere with key signaling cascades.
Anti-Inflammatory Effects
EGCG has demonstrated potent anti-inflammatory effects in various cell types.[6] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1][7][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[5][6][9] EGCG can block the activation of NF-κB by inhibiting the degradation of its inhibitor, IκBα, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene transcription.[7][8]
EGCG also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway , including ERK1/2, JNK, and p38 MAPK, which are involved in inflammatory responses.[1][5][7] By inhibiting the phosphorylation of these kinases, EGCG can suppress the production of inflammatory mediators.[7]
Anti-Cancer Effects
The anti-cancer properties of EGCG are linked to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.[10][11][12] EGCG can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[13][14] It can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases, such as caspase-3 and caspase-9.[12][14]
Furthermore, EGCG can arrest the cell cycle, often in the G1 phase, by affecting the expression of cell cycle-related proteins.[1] It has also been shown to inhibit signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt pathway.[12]
Quantitative Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values of EGCG in various cell lines and its effects on apoptosis, as reported in the literature.
Table 1: IC50 Values of EGCG in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| H1299 | Lung Cancer | 27.63 | 72 | [10] |
| A549 | Lung Cancer | 28.34 | 72 | [10] |
| A549 | Lung Adenocarcinoma | 60.55 | 48 | [3] |
| WI38VA (Transformed) | Fibroblast | 10 | Not Specified | [11] |
| Caco-2 | Colorectal Cancer | ~43.6 (20 µg/mL) | Not Specified | [1] |
| HT29 | Colon Cancer | Not Specified | Not Specified | [1] |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | [1] |
| Hs578T | Breast Cancer | Not Specified | Not Specified | [11] |
Table 2: Apoptotic Effects of EGCG on Lung Cancer Cell Lines
| Cell Line | EGCG Concentration (µM) | Mean Apoptotic Rate (%) | Reference |
| H1299 | 0 (Control) | 2.40 ± 1.14 | [10] |
| H1299 | 50 | 46.00 ± 1.58 | [10] |
| A549 | 0 (Control) | 4.00 ± 0.70 | [10] |
| A549 | 50 | 56.20 ± 1.48 | [10] |
Experimental Protocols
Here are detailed protocols for common cell culture experiments involving EGCG.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of EGCG on cell lines.[10]
Materials:
-
Cells of interest
-
Complete culture medium
-
EGCG stock solution (dissolved in a suitable solvent like DMSO or sterile water)[15]
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
DMSO (Dimethyl sulfoxide)[10]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[3][10]
-
Prepare serial dilutions of EGCG in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the EGCG dilutions to the respective wells. Include a vehicle control (medium with the solvent used for EGCG).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3][10]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[10]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol is used to quantify the number of apoptotic cells after EGCG treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
EGCG stock solution
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of EGCG for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Anti-inflammatory Activity Assessment (Nitric Oxide Production)
This protocol measures the effect of EGCG on the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium (DMEM)
-
EGCG stock solution
-
LPS (from E. coli)
-
96-well plates
-
Griess Reagent System
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with different concentrations of EGCG for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups (no treatment, EGCG alone, LPS alone).
-
After incubation, collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent according to the manufacturer's protocol. This is an indicator of NO production.
-
Measure the absorbance at the appropriate wavelength (usually 540 nm).
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Assess cell viability in parallel using the MTT assay to ensure that the observed effects are not due to cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Epigallocatechin-3-gallate regulates cell growth, cell cycle and phosphorylated nuclear factor-κB in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Effects of Green Tea Polyphenol (‒)-Epigallocatechin-3-Gallate (EGCG) in Relation to Molecular Pathways Controlling Inflammation, Oxidative Stress, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro study on anti-inflammatory effects of epigallocatechin-3-gallate-loaded nano- and microscale particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigallocatechin gallate (EGCG) inhibits lipopolysaccharide-induced inflammation in RAW 264.7 macrophage cells via modulating nuclear factor kappa-light-chain enhancer of activated B cells (NF- κ B) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
- 13. Frontiers | EGCG Inhibits Proliferation and Induces Apoptosis Through Downregulation of SIRT1 in Nasopharyngeal Carcinoma Cells [frontiersin.org]
- 14. Induction of apoptosis by epigallocatechin-3-gallate via mitochondrial signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Epigallocatechin gallate triggers apoptosis by suppressing de novo lipogenesis in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for the Quantification of Epiguajadial B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiguajadial B, a sesquiterpenoid compound, presents a promising scaffold for drug discovery and development. Accurate and precise quantification of this analyte in various matrices is paramount for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols and application notes for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer a range of sensitivities and selectivities to suit diverse research and development needs.
Analytical Methodologies
The choice of analytical technique for the quantification of this compound depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Below are recommended starting protocols for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in relatively clean sample matrices, such as bulk drug substance or simple formulations.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Perform serial dilutions to prepare calibration standards and quality control (QC) samples.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Method Validation: The method should be validated according to ICH guidelines for parameters including linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary (Hypothetical):
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (% Recovery) | 98 - 102% |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For high sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice.
Experimental Protocol:
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column with smaller dimensions for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive or negative, to be optimized for this compound.
-
Multiple Reaction Monitoring (MRM): The precursor ion (parent ion) and a suitable product ion (daughter ion) for this compound and an internal standard (IS) must be determined by direct infusion.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
-
Sample Preparation (for Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
-
-
Method Validation: Validate for linearity, precision, accuracy, selectivity, matrix effect, recovery, and stability.
Quantitative Data Summary (Hypothetical):
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 1000 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
| LOD | 0.05 ng/mL |
| LOQ | 0.1 ng/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be an alternative for the analysis of this compound if it is sufficiently volatile and thermally stable. Derivatization may be necessary to improve its chromatographic properties.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Sample Preparation and Derivatization:
-
Extract this compound from the sample matrix using a suitable organic solvent.
-
If necessary, perform derivatization (e.g., silylation) to increase volatility and thermal stability.
-
Inject the derivatized sample into the GC-MS.
-
-
Method Validation: Validate for the same parameters as LC-MS/MS.
Quantitative Data Summary (Hypothetical):
| Parameter | Result |
| Linearity (r²) | > 0.997 |
| Range | 1 - 500 ng/mL |
| Intra-day Precision (%RSD) | < 12% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 88 - 112% |
| LOD | 0.5 ng/mL |
| LOQ | 1 ng/mL |
Visualizations
Experimental Workflow
Caption: General workflow for analytical method development and validation.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.
Application Notes & Protocols: In Vitro Assay for Epiguajadial B Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiguajadial B is a novel small molecule with potential therapeutic applications. Based on the activity of structurally related compounds such as Psiguadial B, it is hypothesized that this compound may possess significant anti-inflammatory and cytotoxic properties. Psiguadial B has been shown to exert anti-inflammatory effects by suppressing the NF-κB pathway and reducing the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated immune cells.[1] Furthermore, it has demonstrated neuroprotective capabilities by mitigating oxidative stress-induced cell death.[1]
These application notes provide a comprehensive set of protocols to evaluate the in vitro biological activity of this compound. The described assays will enable researchers to assess its cytotoxicity against cancerous cell lines and its anti-inflammatory potential through the modulation of key signaling pathways, including the NF-κB and MAPK pathways.
Experimental Workflow
The overall experimental workflow is designed to systematically evaluate the cytotoxic and anti-inflammatory effects of this compound. The process begins with determining the cytotoxic concentration range of the compound, followed by a detailed investigation of its anti-inflammatory properties at non-toxic concentrations.
Caption: Experimental workflow for evaluating the in vitro activity of this compound.
Key Signaling Pathways
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor family that regulates inflammatory responses, cell survival, and proliferation.[2][3] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB dimers to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are a series of signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including inflammation, proliferation, and apoptosis. The three major MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. These pathways are typically organized as a three-tiered kinase module, where a MAP3K activates a MAP2K, which in turn activates a MAPK. In the context of inflammation, the p38 and JNK pathways are particularly important.
Caption: A simplified overview of the MAPK signaling pathways relevant to inflammation.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to cells, which is crucial for designing subsequent anti-inflammatory experiments.
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
This compound
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Assay in Macrophages
This protocol assesses the ability of this compound to reduce the production of inflammatory mediators in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound (at non-toxic concentrations determined by the MTT assay)
-
Lipopolysaccharide (LPS)
-
Complete growth medium
-
Griess Reagent System for Nitric Oxide measurement
-
ELISA kits for TNF-α and IL-6
-
96-well and 6-well plates
Protocol:
-
Seed RAW 264.7 cells in appropriate plates (96-well for NO and ELISA, 6-well for Western blotting) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours (for NO and cytokine measurement) or for shorter time points (e.g., 30-60 minutes for Western blotting).
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration using the Griess Reagent System according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.
-
-
Western Blot Analysis:
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38, total p65, total IκBα, total p38, and a loading control like β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.
-
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | This compound IC50 (µM) |
| HeLa | 15.2 ± 1.8 |
| A549 | 22.5 ± 2.3 |
Table 2: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| Control | 5.1 ± 0.8 | 3.2 ± 0.5 | 4.5 ± 0.7 |
| LPS (1 µg/mL) | 100.0 ± 7.5 | 100.0 ± 8.1 | 100.0 ± 9.2 |
| LPS + this compound (1 µM) | 85.3 ± 6.2 | 88.1 ± 7.3 | 90.4 ± 8.5 |
| LPS + this compound (5 µM) | 42.7 ± 4.1 | 55.9 ± 5.4 | 61.3 ± 6.8 |
| LPS + this compound (10 µM) | 18.9 ± 2.5 | 25.4 ± 3.1 | 30.7 ± 4.2 |
Table 3: Densitometric Analysis of Western Blot Results for NF-κB and MAPK Pathways
| Treatment | p-p65 / total p65 (Fold Change) | p-p38 / total p38 (Fold Change) |
| Control | 1.0 | 1.0 |
| LPS (1 µg/mL) | 5.8 ± 0.6 | 4.5 ± 0.5 |
| LPS + this compound (10 µM) | 2.1 ± 0.3 | 1.8 ± 0.2 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity and anti-inflammatory properties, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The data generated from these assays will be instrumental in guiding further preclinical development of this compound.
References
- 1. Antioxidative and anti-inflammatory activity of psiguadial B and its halogenated analogues as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
Application of Epigallocatechin-3-gallate (EGCG) in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin-3-gallate (EGCG) is the most abundant catechin (B1668976) found in green tea and has been extensively studied for its potential health benefits, particularly in cancer prevention and treatment.[1][2][3] EGCG exhibits a wide range of biological activities, including anti-proliferative, anti-angiogenic, and pro-apoptotic effects in numerous cancer cell lines and animal models.[1][4] Its anticancer properties are attributed to its ability to modulate multiple signaling pathways that are often dysregulated in cancer, making it a subject of significant interest in oncological research and drug development.[2][5] This document provides a detailed overview of the application of EGCG in cancer research models, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Mechanism of Action
EGCG exerts its anticancer effects by targeting a variety of cellular processes and signaling pathways critical for cancer cell survival and proliferation. Key mechanisms include:
-
Inhibition of Growth Factor Signaling: EGCG has been shown to interfere with receptor tyrosine kinases (RTKs), such as the epidermal growth factor receptor (EGFR).[1][2] By inhibiting EGFR activation, EGCG can suppress downstream signaling cascades like the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cell growth and survival.[1][2]
-
Modulation of STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is constitutively activated in many cancers, promoting cell proliferation and preventing apoptosis. EGCG has been demonstrated to inhibit the phosphorylation and activation of STAT3, thereby downregulating the expression of its target genes involved in cell survival and proliferation.[6][7][8]
-
Induction of Apoptosis: EGCG can induce programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways.[9] It can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.[10]
-
Anti-Angiogenesis: EGCG can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis. It achieves this by reducing the production of pro-angiogenic factors like vascular endothelial growth factor (VEGF).[9][11]
-
Regulation of Cell Cycle: EGCG can cause cell cycle arrest, primarily at the G1 phase, by modulating the expression of cell cycle regulatory proteins.[12]
Quantitative Data on Efficacy
The efficacy of EGCG has been quantified in numerous in vitro and in vivo studies. The following tables summarize key data points for its anti-proliferative and tumor-inhibitory effects.
Table 1: In Vitro Efficacy of EGCG (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| H1299 | Lung Cancer | 27.63 | [13] |
| A549 | Lung Cancer | 28.34 | [13] |
| Panc-1 | Pancreatic Cancer | ~40 | [14] |
| MIA PaCa-2 | Pancreatic Cancer | ~50 | [14] |
| BxPC-3 | Pancreatic Cancer | ~60 | [14] |
| HCT15 | Colon Cancer | ~55 | [14] |
| SW480 | Colon Cancer | ~70 | [14] |
| HT-29 | Colon Cancer | ~80 | [14] |
| WI38VA (Transformed) | Fibroblast | 10 | [15] |
| Caco-2 | Colorectal Cancer | ~20 µg/mL (~44 µM) | [12] |
| Hs578T | Breast Cancer | Not specified | [15] |
| BEL-7402 | Hepatocellular Carcinoma | Not specified | [16] |
| QGY-7703 | Hepatocellular Carcinoma | Not specified | [16] |
| CNE-2 | Nasopharyngeal Carcinoma | ~20-40 | [17] |
| 5-8F | Nasopharyngeal Carcinoma | ~20-40 | [17] |
Table 2: In Vivo Efficacy of EGCG in Xenograft Models
| Cancer Cell Line Xenograft | Animal Model | EGCG Dose | Tumor Growth Inhibition | Reference |
| HT29 | Nude Mice | 1.5 mg/day/mouse (i.p.) | 58% | [18] |
| SGC-7901 | Athymic Mice | Not specified (i.p.) | 60.4% | [11] |
| AsPC-1 | Xenografted Mice | Not specified | Significant reduction in volume | [4] |
| NA (NPC) | SCID Mice | 50 mg/kg (oral gavage, every 2 days) | Effective inhibition | [19] |
| NA (NPC) | SCID Mice | 30 mg/kg (oral gavage, every day) | Effective inhibition | [19] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway affected by EGCG and a general workflow for its evaluation in cancer research.
Caption: EGCG inhibits the JAK/STAT3 signaling pathway.
Caption: Experimental workflow for evaluating EGCG's anticancer effects.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of EGCG on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
96-well plates
-
EGCG (dissolved in DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.[13]
-
Prepare serial dilutions of EGCG in complete culture medium. A typical concentration range is 5 µM to 100 µM.[13][20]
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of EGCG. Include a vehicle control group treated with the same concentration of DMSO as the highest EGCG concentration.[21]
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[14]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[13]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13][20]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group and determine the IC50 value (the concentration of EGCG that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying EGCG-induced apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
EGCG
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with EGCG at the desired concentrations (e.g., IC50 concentration) for 24 or 48 hours.[21]
-
Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 1000 rpm for 5-10 minutes.[20]
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20]
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is for determining the effect of EGCG on the expression and phosphorylation of STAT3.
Materials:
-
Cancer cell lines
-
EGCG
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells and treat with EGCG at various concentrations for the desired time (e.g., 6 to 48 hours).[22]
-
Lyse the cells with RIPA buffer and collect the total protein lysate.
-
Determine the protein concentration using the BCA assay.[20]
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.[20]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 overnight at 4°C.[22] Use an antibody against a housekeeping protein like β-actin as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3.
Conclusion
Epigallocatechin-3-gallate is a promising natural compound with well-documented anticancer properties, demonstrated in a multitude of in vitro and in vivo cancer models. Its ability to target key signaling pathways, such as the STAT3 pathway, makes it a valuable tool for cancer research and a potential candidate for chemopreventive and therapeutic strategies. The protocols and data presented here provide a comprehensive guide for researchers and scientists to effectively utilize EGCG in their cancer research endeavors. Further investigation into its clinical efficacy and bioavailability is warranted to translate these preclinical findings into patient benefits.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. Curcumin and Epigallocatechin Gallate Inhibit the Cancer Stem Cell Phenotype via Down-regulation of STAT3–NFκB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. The roles of epigallocatechin gallate in the tumor microenvironment, metabolic reprogramming, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis by epigallocatechin-3-gallate via mitochondrial signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (-)-Epigallocatechin-3-gallate inhibits growth of gastric cancer by reducing VEGF production and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EGCG sensitizes chemotherapeutic-induced cytotoxicity by targeting the ERK pathway in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Frontiers | EGCG Inhibits Proliferation and Induces Apoptosis Through Downregulation of SIRT1 in Nasopharyngeal Carcinoma Cells [frontiersin.org]
- 18. Inhibition of tumour invasion and angiogenesis by epigallocatechin gallate (EGCG), a major component of green tea - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EGCG Inhibits Proliferation, Invasiveness and Tumor Growth by Up-Regulation of Adhesion Molecules, Suppression of Gelatinases Activity, and Induction of Apoptosis in Nasopharyngeal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. europeanreview.org [europeanreview.org]
- 21. Epigallocatechin gallate triggers apoptosis by suppressing de novo lipogenesis in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of (−)-Epigallocatechin Gallate on Activation of JAK/STAT Signaling Pathway by Staphylococcal Enterotoxin A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antibacterial Potential of Epiguajadial B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Natural products are a promising source of new bioactive molecules. Epiguajadial B, a sesquiterpenoid found in plants such as Psidium guajava (guava), represents a potential candidate for antibacterial drug development. While the antibacterial properties of crude extracts from P. guajava are well-documented, the specific activity of isolated compounds like this compound is an area of active investigation.[1][2][3][4][5][6] These application notes provide a comprehensive guide for researchers to evaluate the antibacterial efficacy of this compound in a laboratory setting.
The protocols outlined below are standard methods for screening natural products for antimicrobial activity and can be adapted for testing this compound.[1][4][5]
Data Presentation: Evaluating Antibacterial Efficacy
Quantitative data from antibacterial assays should be summarized for clear interpretation and comparison. The following tables provide templates for presenting such data, with example data derived from studies on Psidium guajava extracts, illustrating how results for this compound could be structured.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Positive Control (e.g., Gentamicin) MIC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | Data to be determined | e.g., 0.5 |
| Bacillus cereus | Gram-Positive | Data to be determined | e.g., 1 |
| Escherichia coli | Gram-Negative | Data to be determined | e.g., 2 |
| Pseudomonas aeruginosa | Gram-Negative | Data to be determined | e.g., 4 |
Note: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Bacterial Strain | Gram Stain | MBC (µg/mL) | Positive Control (e.g., Gentamicin) MBC (µg/mL) |
| Staphylococcus aureus | Gram-Positive | Data to be determined | e.g., 1 |
| Bacillus cereus | Gram-Positive | Data to be determined | e.g., 2 |
| Escherichia coli | Gram-Negative | Data to be determined | e.g., 4 |
| Pseudomonas aeruginosa | Gram-Negative | Data to be determined | e.g., 8 |
Note: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Experimental Protocols
The following are detailed protocols for determining the antibacterial activity of a test compound such as this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This method is a widely used technique to determine the MIC of an antimicrobial agent.[6]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial cultures (e.g., S. aureus, E. coli) grown to log phase
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (vehicle solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube of MHB.
-
Incubate at 37°C until the culture reaches the log phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of Test Compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well in the dilution series.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and the solvent used to dissolve this compound). Also include a sterility control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
Alternatively, the optical density (OD) can be measured at 600 nm using a microplate reader. The MIC is the concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the negative control.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This assay is a follow-up to the MIC test to determine if the compound is bactericidal or bacteriostatic.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
Procedure:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh, sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, observe the plates for bacterial growth.
-
The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).
-
Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
Potential Mechanisms of Antibacterial Action
While the specific mechanism of this compound is yet to be fully elucidated, many natural antibacterial compounds act through one or more of the following pathways. Future studies on this compound could investigate these potential targets.
Caption: Potential antibacterial mechanisms of action for a novel compound like this compound.
References
- 1. Antibacterial Activity of Psidium guajava Leaf Extract against Selected Pathogenic Bacteria [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. The Antibacterial and Coagulant Activity of Psidium Guajava Leaves Extracts in Purification of Wastewater – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Antimicrobial Activities of Leaf Extracts of Guava (Psidium guajava L.) on Two Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Psidium guajava Aqueous Extract against Sensitive and Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Psiguadial B as a Modulator of the STAT3 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the potential of Psiguadial B, a natural meroterpenoid with known anti-proliferative properties, as a modulator of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The protocols detailed below are designed to be used in a research setting to elucidate the mechanism of action of Psiguadial B and similar novel compounds.
Introduction to STAT3 Signaling
The STAT3 protein is a crucial transcription factor that plays a pivotal role in numerous cellular processes, including cell growth, differentiation, and apoptosis.[1][2] The signaling cascade is typically initiated by the binding of cytokines and growth factors to their corresponding receptors on the cell surface. This binding event triggers the activation of Janus kinases (JAKs), which in turn phosphorylate STAT3.[3] Phosphorylated STAT3 (p-STAT3) then forms dimers, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes.[3]
Persistent or constitutive activation of the STAT3 pathway is a hallmark of many human cancers, including hepatocellular carcinoma.[4] This aberrant signaling promotes tumor cell proliferation, survival, and invasion, making STAT3 an attractive target for the development of novel anticancer therapies.
Psiguadial B: A Potential STAT3 Pathway Inhibitor
Psiguadial B is a meroterpenoid isolated from the leaves of the guava plant, Psidium guajava. It has demonstrated potent anti-proliferative activity against the human hepatoma cell line, HepG2. Given that HepG2 cells are known to exhibit constitutive STAT3 activation, it is hypothesized that the anti-proliferative effects of Psiguadial B may be mediated, at least in part, through the inhibition of the STAT3 signaling pathway.
These application notes outline a series of experiments to test this hypothesis and characterize the effects of Psiguadial B on STAT3 signaling.
Experimental Protocols
The following protocols provide a framework for assessing the impact of Psiguadial B on the STAT3 pathway.
Cell Viability Assay
This assay determines the cytotoxic and cytostatic effects of Psiguadial B on cancer cells with active STAT3 signaling.
Protocol: MTT Assay
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of Psiguadial B in culture medium. Remove the old medium from the wells and add 100 µL of the Psiguadial B dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known STAT3 inhibitor like Stattic). Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of Psiguadial B that inhibits cell growth by 50%).
Western Blot Analysis of STAT3 Phosphorylation
This experiment directly assesses whether Psiguadial B inhibits the activation of STAT3 by measuring the levels of phosphorylated STAT3.
Protocol: Western Blotting
-
Cell Lysis: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of Psiguadial B for a predetermined time (e.g., 6, 12, or 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3, providing functional evidence of pathway inhibition.
Protocol: Luciferase Reporter Assay
-
Cell Transfection: Seed HepG2 cells in a 24-well plate. Co-transfect the cells with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours of transfection, treat the cells with different concentrations of Psiguadial B.
-
Cell Lysis and Luciferase Measurement: After the desired treatment duration (e.g., 24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in STAT3 transcriptional activity relative to the vehicle-treated control.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of Psiguadial B on HepG2 Cell Viability (IC50 Values)
| Treatment Duration | IC50 (µM) |
|---|---|
| 24 hours | |
| 48 hours |
| 72 hours | |
Table 2: Densitometric Analysis of p-STAT3/STAT3 Levels by Western Blot
| Psiguadial B Conc. (µM) | Relative p-STAT3/STAT3 Ratio (Normalized to Control) |
|---|---|
| 0 (Control) | 1.00 |
| Concentration 1 | |
| Concentration 2 |
| Concentration 3 | |
Table 3: STAT3-Dependent Luciferase Reporter Activity
| Psiguadial B Conc. (µM) | Relative Luciferase Units (RLU) (Normalized to Control) |
|---|---|
| 0 (Control) | 1.00 |
| Concentration 1 | |
| Concentration 2 |
| Concentration 3 | |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: The STAT3 signaling pathway and potential points of inhibition by Psiguadial B.
Caption: Experimental workflow for evaluating Psiguadial B's effect on the STAT3 pathway.
References
- 1. STAT3 Signaling Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting STAT3 Signaling Pathway in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The JAK/STAT3 signaling pathway mediates inhibition of host cell apoptosis by Chlamydia psittaci infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resveratrol suppresses the STAT3 signaling pathway and inhibits proliferation of high glucose-exposed HepG2 cells partly through SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Epiguajadial B for in vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing suitable formulations of Epiguajadial B for in vivo animal studies. This compound is a sesquiterpenoid, a class of natural products often characterized by poor aqueous solubility.[1] This lipophilicity presents a significant challenge for achieving adequate bioavailability in preclinical models.[1] The following protocols and strategies are designed to address this challenge for both oral and parenteral routes of administration.
Physicochemical Properties and Formulation Strategy
Table 1: General Formulation Strategies for Poorly Water-Soluble Compounds
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Co-solvent Systems | Increasing the solubility of the compound by using a mixture of water-miscible organic solvents. | Simple to prepare, can achieve high drug loading. | Potential for precipitation upon dilution in aqueous environments, solvent toxicity. |
| Suspensions | Dispersing fine particles of the drug in a liquid vehicle, often with a suspending agent. | Can be used for compounds that are difficult to solubilize, suitable for oral administration. | Physical instability (caking, sedimentation), non-uniform dosing if not properly resuspended. |
| Lipid-Based Formulations | Dissolving or suspending the drug in lipids, surfactants, or their mixtures (e.g., oily solutions, emulsions, self-emulsifying drug delivery systems - SEDDS). | Can enhance oral bioavailability through various mechanisms, including improved solubilization and lymphatic transport. | Complex to develop and characterize, potential for drug degradation in lipidic excipients. |
| Particle Size Reduction | Increasing the surface area of the drug particles to enhance the dissolution rate (e.g., micronization, nanosuspensions). | Can significantly improve the dissolution rate and bioavailability of poorly soluble drugs. | Requires specialized equipment, potential for particle aggregation. |
Experimental Protocols
The following protocols provide detailed methodologies for preparing formulations of this compound for oral and intravenous administration. It is crucial to perform these procedures in a clean environment and to use high-purity reagents.
This protocol is suitable for initial oral dosing studies in rodents.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water
-
Mortar and pestle
-
Analytical balance
-
Spatula
-
Stir plate and magnetic stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Calculate the required amounts: Determine the total volume of the formulation needed and the desired concentration of this compound.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Prepare the vehicle: Dissolve 0.5 g of CMC in 100 mL of deionized water by slowly adding the CMC to the water while stirring continuously with a magnetic stir bar until a clear solution is formed.
-
Triturate the compound: Place the weighed this compound in a mortar. Add a small volume of the vehicle to the mortar and triturate the powder with the pestle to form a smooth, uniform paste. This step is critical to prevent clumping.
-
Form the suspension: Gradually add the remaining vehicle to the paste while continuing to mix.
-
Homogenize the suspension: Transfer the mixture to a suitable container and stir continuously with a magnetic stir bar for at least 30 minutes to ensure a homogenous suspension.
-
Storage: Store the suspension at 2-8°C and protect it from light. It is recommended to prepare the suspension fresh on the day of the experiment. Shake well before each use.
This protocol is designed for preparing a solution of this compound for intravenous injection in small animals. The final formulation should be sterile.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
-
Vortex mixer
Procedure:
-
Calculate the required amounts: Determine the final concentration and total volume of the dosing solution. A common co-solvent system for preclinical studies is a mixture of DMSO, PEG400, and saline. The final concentration of DMSO should be kept as low as possible to minimize toxicity.
-
Dissolve this compound: Weigh the required amount of this compound and place it in a sterile vial. Add the required volume of DMSO to dissolve the compound completely. Vortex if necessary.
-
Add co-solvents: To the DMSO solution, add the required volume of PEG400 and vortex until the solution is clear and homogenous.
-
Final dilution: Slowly add the saline to the co-solvent mixture while vortexing to bring the solution to the final volume. Observe for any signs of precipitation.
-
Sterile filtration: Draw the final solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and filter the solution into a new sterile vial.
-
Storage: Store the formulation at 2-8°C and protect from light. It is advisable to prepare this formulation fresh before each experiment.
Table 2: Example Co-solvent Formulation for Intravenous Administration
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent for this compound |
| PEG400 | 40% | Co-solvent and viscosity modifier |
| Saline (0.9% NaCl) | 50% | Vehicle for injection |
Note: The tolerability of the vehicle should be assessed in a pilot study. The injection volume should not exceed the recommended limits for the chosen animal model and route of administration.
Visualization of Workflows and Pathways
The following diagram outlines a general workflow for the development and in vivo testing of an this compound formulation.
While the specific molecular targets of this compound are not yet fully elucidated, many sesquiterpenoids are known to exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival. The following diagram illustrates a generalized signaling pathway that could be a target for such a compound.
Disclaimer: The provided signaling pathway is a generalized representation and may not reflect the precise mechanism of action of this compound. Further research is required to identify its specific molecular targets and signaling cascades.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. The protocols and strategies outlined in these application notes provide a starting point for researchers to develop and characterize suitable formulations for both oral and intravenous administration in animal models. It is imperative to conduct thorough characterization and pilot tolerability studies for any new formulation before proceeding to full-scale pharmacokinetic and efficacy studies.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving Epiguajadial B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epiguajadial B is a sesquiterpenoid compound isolated from the leaves of Psidium guajava, a plant with a long history of use in traditional medicine.[1] Various compounds from Psidium guajava have demonstrated a range of biological activities, including potent anti-inflammatory and anti-cancer properties.[2][3][4] Extracts from this plant have been shown to inhibit key inflammatory mediators and suppress the growth of various cancer cell lines.[3][5][6] These findings suggest that this compound, as a constituent of P. guajava, may hold significant therapeutic potential.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to investigate the biological activity of this compound and similar compounds. The following protocols are optimized for a 384-well plate format suitable for HTS campaigns.
Application Note 1: High-Throughput Screening for Inhibitors of the NF-κB Signaling Pathway
Background
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Aberrant NF-κB signaling is implicated in a variety of inflammatory diseases and cancers. Compounds that can modulate this pathway are therefore of significant therapeutic interest. Given the known anti-inflammatory properties of Psidium guajava extracts, this assay is designed to identify and characterize inhibitors of the NF-κB pathway, with this compound as a test compound.
Experimental Protocol: NF-κB Reporter Assay
This protocol describes a cell-based reporter gene assay to quantify the activity of the NF-κB signaling pathway.
Materials:
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HEK293T cells stably expressing an NF-κB-driven luciferase reporter gene
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Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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Tumor Necrosis Factor-alpha (TNF-α)
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This compound
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Control inhibitor (e.g., BAY 11-7082)
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Luciferase assay reagent
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384-well white, clear-bottom tissue culture plates
Procedure:
-
Cell Seeding:
-
Culture HEK293T-NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and the control inhibitor in DMEM.
-
Using an automated liquid handler, add 5 µL of the compound dilutions to the respective wells. For negative control wells, add 5 µL of DMEM with 0.1% DMSO.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a solution of TNF-α in DMEM at a concentration of 100 ng/mL.
-
Add 5 µL of the TNF-α solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 6 hours at 37°C.
-
-
Luminescence Reading:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Presentation
Table 1: Hypothetical HTS Results for NF-κB Inhibition by this compound
| Compound | Concentration (µM) | Inhibition (%) | IC50 (µM) | Z'-Factor |
| This compound | 0.1 | 12.5 | 5.2 | 0.78 |
| 1 | 48.2 | |||
| 10 | 89.1 | |||
| 50 | 95.6 | |||
| BAY 11-7082 | 0.05 | 15.1 | 0.8 | 0.82 |
| 0.5 | 52.3 | |||
| 5 | 92.8 | |||
| 25 | 98.2 |
Visualizations
Caption: HTS Workflow for NF-κB Reporter Assay.
Caption: Proposed Inhibition of NF-κB Pathway by this compound.
Application Note 2: High-Throughput Screening for Cytotoxic Effects on Cancer Cells
Background
Compounds derived from Psidium guajava have been shown to exhibit cytotoxic activity against various cancer cell lines, suggesting their potential as anti-cancer agents.[3][4] This application note describes a high-throughput cell viability assay to screen for compounds, such as this compound, that induce cytotoxicity in human cancer cells. The protocol utilizes a resazurin-based assay, which measures metabolic activity as an indicator of cell viability.
Experimental Protocol: Cell Viability Assay
Materials:
-
MCF-7 human breast cancer cell line
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
-
This compound
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Doxorubicin (B1662922) (positive control)
-
Resazurin (B115843) sodium salt solution
-
384-well clear tissue culture plates
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells and adjust the cell density to 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare a dose-response curve for this compound and doxorubicin in culture medium.
-
Add 10 µL of the compound dilutions to the appropriate wells. Use medium with 0.1% DMSO as a vehicle control.
-
Incubate the plate for 48 hours at 37°C.
-
-
Viability Assessment:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Fluorescence Reading:
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Presentation
Table 2: Hypothetical Cytotoxicity of this compound on MCF-7 Cells
| Compound | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| This compound | 0.5 | 95.2 | 8.9 |
| 2.5 | 78.1 | ||
| 10 | 45.3 | ||
| 25 | 21.7 | ||
| 50 | 8.4 | ||
| Doxorubicin | 0.01 | 88.6 | 0.2 |
| 0.1 | 51.2 | ||
| 1 | 15.8 | ||
| 5 | 4.1 |
Visualizations
Caption: HTS Workflow for Cell Viability Assay.
Caption: Principle of the Resazurin-Based Cell Viability Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Psidium guajava: A Review on Its Pharmacological and Phytochemical Constituents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. The Anticancer Potential of Psidium guajava (Guava) Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Anticancer Potential of Psidium guajava (Guava) Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Epiguajadial B Extraction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Epiguajadial B and related meroterpenoids from Psidium guajava (guava) leaves.
Disclaimer: The compound "this compound" is not found in the reviewed scientific literature. It is presumed that this is a reference to the known bioactive meroterpenoids isolated from Psidium guajava, such as Guajadial , Psidial A , Guajadial B , or Psiguajadials . This guide will focus on the extraction of these compounds, with a primary emphasis on Guajadial as the most referenced related molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
While "this compound" is not a recognized name in the scientific literature, it likely refers to a group of caryophyllene-based meroterpenoids. The primary source of these compounds, including the well-documented Guajadial, is the leaves of the guava plant, Psidium guajava L.[1][2] These compounds are of interest due to their potential biological activities.[3]
Q2: What are the major challenges in extracting these meroterpenoids?
The primary challenges in extracting meroterpenoids like Guajadial from guava leaves include:
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Low Yield: These are often minor components of the total extract, requiring significant amounts of plant material.
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Chemical Instability: As with many secondary metabolites, these compounds can be sensitive to high temperatures, oxygen, and light, which can lead to degradation during extraction.
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Complex Mixtures: The crude extract contains a wide variety of other compounds, such as polyphenols, flavonoids, tannins, and chlorophyll (B73375), which can interfere with the isolation and purification of the target meroterpenoids.[4]
-
Solvent Selection: The choice of solvent significantly impacts the extraction efficiency of different compound classes. Terpenoids, being less polar than phenolic compounds, may require different solvent systems for optimal extraction.[4]
Q3: Which solvents are most effective for extracting compounds from guava leaves?
The choice of solvent depends on the target compounds. For a broad range of bioactive compounds, including terpenoids, ethanol (B145695) and methanol (B129727) have been shown to be effective. Toluene has also been used in Soxhlet extraction for the isolation of triterpenoids from guava leaves. The polarity of the solvent is a critical factor; for instance, increasing the ethanol concentration in an ethanol-water mixture can alter the yield of the extract.
Q4: How can I quantify the yield of this compound or related meroterpenoids?
Direct quantification of a specific meroterpenoid like Guajadial requires a purified analytical standard. The most common analytical techniques for quantification of such specific plant secondary metabolites are High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector (LC-MS). An LC-MS/MS method would offer the highest selectivity and sensitivity for accurate quantification in a complex matrix like a crude plant extract.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the target compound | 1. Incorrect Plant Material: Use of old or improperly stored leaves. 2. Inefficient Extraction Method: The chosen solvent or technique may not be optimal for meroterpenoids. 3. Degradation of the Compound: Exposure to high temperatures, light, or oxygen during the process. | 1. Use fresh or properly dried and stored young, mature guava leaves. 2. Experiment with different solvents and extraction techniques (see Data Presentation section). Consider a non-polar or semi-polar solvent. 3. Use lower extraction temperatures, protect the extraction vessel from light, and consider performing the extraction under an inert atmosphere (e.g., nitrogen). |
| Purity of the final product is low | 1. Co-extraction of Impurities: Chlorophyll, waxes, and highly abundant polar compounds are common impurities. 2. Ineffective Purification Strategy: The chromatographic method may not be providing sufficient resolution. | 1. Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove waxes and chlorophyll before the main extraction. 2. Optimize the purification protocol. This may involve using multiple chromatographic techniques (e.g., silica (B1680970) gel chromatography followed by preparative HPLC). |
| Inconsistent results between batches | 1. Variability in Plant Material: The concentration of secondary metabolites can vary depending on the season, geographical location, and age of the plant. 2. Inconsistent Experimental Parameters: Minor variations in extraction time, temperature, or solvent-to-solid ratio. | 1. Standardize the collection of plant material. If possible, use leaves from the same source, collected at the same time of year. 2. Maintain strict control over all experimental parameters. Document every step of the process meticulously. |
Data Presentation
Table 1: Comparison of Extraction Methods for Bioactive Compounds from Psidium guajava Leaves
While specific yield data for this compound is not available, the following table summarizes the yield of total extracts using different methods, which can serve as a starting point for optimization.
| Extraction Method | Solvent | Temperature (°C) | Time (h) | Total Extract Yield (%) | Reference |
| Maceration | 30% Ethanol | Ambient | - | 35.8 | |
| Maceration | 50% Ethanol | Ambient | - | - | |
| Maceration | 70% Ethanol | Ambient | - | 17.1 | |
| Soxhlet | Toluene | Boiling Point | 72 | - |
Note: The yields presented are for the total crude extract and not for a specific compound. The optimal conditions for extracting meroterpenoids may differ.
Experimental Protocols
Protocol 1: General Extraction of Meroterpenoids from Guava Leaves
This protocol is a generalized procedure based on methods for extracting terpenoids and other secondary metabolites from plant material.
-
Preparation of Plant Material:
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Collect fresh, young, mature leaves of Psidium guajava.
-
Wash the leaves thoroughly to remove any dirt and contaminants.
-
Shade dry the leaves completely and then grind them into a coarse powder.
-
-
Extraction:
-
Place the powdered leaves (e.g., 100 g) in a Soxhlet apparatus.
-
Extract with a suitable solvent (e.g., ethanol or a mixture of ethanol and water) for 6-8 hours. The choice of solvent may need to be optimized.
-
Alternatively, use maceration by soaking the powdered leaves in the chosen solvent at room temperature for 24-48 hours with occasional shaking.
-
-
Concentration:
-
After extraction, filter the extract to remove the plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C to obtain the crude extract.
-
Protocol 2: Purification of Target Compound
This is a general chromatographic purification protocol.
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent.
-
Prepare a silica gel column with a non-polar solvent (e.g., hexane).
-
Load the dissolved extract onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the proportion of ethyl acetate).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the compound of interest based on the TLC profile.
-
-
Preparative HPLC:
-
For final purification, use a preparative High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).
-
Develop an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to achieve good separation of the target compound from remaining impurities.
-
Collect the peak corresponding to the pure compound.
-
Confirm the purity using analytical HPLC and characterize the structure using spectroscopic methods like NMR and Mass Spectrometry.
-
Visualizations
Experimental Workflow for Extraction and Purification
References
- 1. Guajadial: an unusual meroterpenoid from guava leaves Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Health Effects of Psidium guajava L. Leaves: An Overview of the Last Decade [mdpi.com]
- 4. Bioactive Compounds from Guava Leaves (Psidium guajava L.): Characterization, Biological Activity, Synergistic Effects, and Technological Applications [mdpi.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges with Epiguajadial B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Epiguajadial B in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my cell culture medium. What is the likely cause?
A1: this compound is a hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final assay medium. This is often due to the low volume of the organic stock solution being overwhelmed by the large volume of the aqueous medium.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For hydrophobic compounds like this compound, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.[1][2] Ethanol (B145695) can also be considered.[1][3][4][5] It is crucial to prepare a high-concentration stock solution to minimize the final concentration of the organic solvent in the cell culture medium.
Q3: What is the maximum concentration of DMSO or ethanol that can be used in cell culture without causing cytotoxicity?
A3: The tolerance of cell lines to organic solvents can vary. As a general guideline, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid significant cytotoxic effects.[1][4] For ethanol, even lower concentrations are often recommended.[1][3][4] It is always best practice to perform a solvent tolerance test for your specific cell line.
Q4: My compound is still precipitating even when using a DMSO stock. What other strategies can I try?
A4: If direct dilution of a DMSO stock is problematic, several other strategies can be employed to improve the solubility of hydrophobic compounds:
-
Use of Co-solvents: Incorporating a co-solvent like polyethylene (B3416737) glycol 400 (PEG400) or glycerin can help to increase the solubility of your compound.[6]
-
Utilizing Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in the dispersion and solubilization of hydrophobic compounds.
-
Complexation with Cyclodextrins: Beta-cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3][4][5]
Q5: How do I perform a solvent tolerance test for my cell line?
A5: To determine the maximum safe concentration of a solvent for your cells, you can perform a simple cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®). Culture your cells in the presence of a serial dilution of the solvent (e.g., DMSO concentrations ranging from 0.01% to 2%) for the intended duration of your experiment. The highest concentration of the solvent that does not significantly impact cell viability is your acceptable working concentration.
Troubleshooting Guide
Issue: Precipitate Formation Upon Dilution of this compound Stock Solution
This guide provides a systematic approach to troubleshooting and resolving solubility issues with this compound in your in vitro assays.
Step 1: Optimize Stock Solution and Dilution Technique
-
High-Concentration Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).
-
Step-wise Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in your culture medium.
-
Vortexing/Mixing: Ensure thorough mixing by vortexing or gently pipetting immediately after adding the compound to the medium.
Step 2: Solvent and Co-Solvent Evaluation
If precipitation persists, a systematic evaluation of different solvent systems is recommended. The following table summarizes common solvents and their recommended starting concentrations for testing.
| Solvent/Co-solvent | Recommended Starting Stock Concentration | Recommended Final In-Assay Concentration | Notes |
| DMSO | 10-50 mM | ≤ 0.5% (v/v) | Widely used, but can have biological effects at higher concentrations.[1][4] |
| Ethanol | 10-50 mM | ≤ 0.1% (v/v) | Can be more cytotoxic than DMSO for some cell lines.[1][3][4] |
| PEG400 | 10-50 mM | ≤ 1% (v/v) | Often used as a co-solvent with water or other solvents. |
| Tween® 80 | 1-10 mM | ≤ 0.1% (v/v) | A non-ionic surfactant that can aid in micelle formation. |
| β-Cyclodextrin | 1-10 mM | Varies (e.g., 0.1-100 µg/ml) | Forms inclusion complexes to enhance solubility.[3][4] |
Experimental Protocol: Solubility Assessment of this compound
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of this compound in DMSO, ethanol, and a 1:1 mixture of DMSO:PEG400.
-
Serial Dilutions: Perform serial dilutions of each stock solution into your cell culture medium to achieve final concentrations ranging from your desired highest concentration down to a low concentration (e.g., 100 µM to 0.1 µM).
-
Visual Inspection: After dilution, visually inspect each sample for any signs of precipitation immediately and after incubation at 37°C for a period equivalent to your experiment's duration.
-
Microscopic Examination: For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to look for crystalline structures.
-
Select Optimal Conditions: Choose the solvent system and highest concentration that shows no evidence of precipitation.
-
Validate with Solvent Control: Always include a vehicle control (the final concentration of the chosen solvent system without this compound) in your experiments to account for any effects of the solvent itself.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Epiguajadial B for Long-Term Storage
This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of Epiguajadial B (CAS No. 1411629-26-9). Given the limited published stability data for this compound, this document incorporates best practices for handling structurally related sesquiterpenoid dialdehydes, such as Guajadial, to ensure experimental reproducibility and material integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern? this compound is a complex sesquiterpenoid with the molecular formula C30H34O5. Like other related compounds such as Guajadial, its structure contains reactive aldehyde functional groups.[1][2] These groups are susceptible to degradation through oxidation, polymerization, and other chemical reactions, which can be initiated by exposure to light, heat, oxygen, or reactive solvents.[1] Ensuring the stability of this compound is critical for obtaining accurate and reproducible results in biological and chemical assays.[1]
Q2: What are the recommended solvents for dissolving and storing this compound? For long-term storage, high-purity, anhydrous solvents are recommended. Anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are common choices for creating stock solutions of similar bioactive meroterpenoids.[1] It is crucial to use solvents that have been purged with an inert gas, such as argon or nitrogen, to remove dissolved oxygen, which can degrade the compound.
Q3: What are the optimal conditions for long-term storage of this compound solutions? Stock solutions should be stored at low temperatures, ideally at -80°C for long-term storage or -20°C for shorter periods. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: How should I handle solid this compound and its solutions to minimize degradation? Both solid and dissolved this compound should be protected from light by using amber-colored vials or by wrapping containers in aluminum foil. All handling should be performed promptly, minimizing the time the compound is exposed to ambient temperature and atmospheric oxygen. For maximum stability in aqueous-based assays, fresh working solutions should be prepared from a frozen, anhydrous stock solution immediately before each experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution has changed color (e.g., turned yellow/brown). | Chemical degradation or oxidation of the aldehyde groups. | 1. Immediately discard the colored solution. 2. Verify the purity of your stock with an appropriate analytical method (e.g., HPLC). 3. Prepare fresh working solutions from a new, frozen aliquot. |
| Inconsistent or poor results in biological assays. | Degradation of this compound in the working solution or during the experiment. | 1. Prepare fresh working solutions immediately before each experiment. 2. Minimize the time the compound is in aqueous media before adding it to the assay. 3. Confirm the purity of the stock solution before preparing working solutions. |
| New peaks appear in HPLC/LC-MS analysis of a stock solution. | Degradation during storage due to temperature fluctuations, light exposure, or solvent reactivity. | 1. Review storage procedures; ensure aliquots are stored at -80°C and protected from light. 2. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Consider preparing new stock solutions in fresh, anhydrous, deoxygenated solvent. |
| Low recovery of the compound after purification or solvent evaporation. | Thermal degradation or reaction with residual impurities in the solvent. | 1. Use low-temperature evaporation techniques (e.g., rotary evaporator with a chilled water bath). 2. Ensure high-purity solvents are used for all steps. |
Quantitative Data Presentation
The following table presents illustrative data from a forced degradation study on a similar sesquiterpenoid aldehyde to demonstrate how stability can be assessed. These conditions are based on ICH guidelines for stress testing.
Table 1: Illustrative Forced Degradation of a Sesquiterpenoid Aldehyde
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 60°C | 15% | Isomerization products, Aldol condensation adducts |
| 0.1 M NaOH (Base Hydrolysis) | 8 hours | 40°C | 45% | Cannizzaro reaction products (acid and alcohol), Aldol condensation polymers |
| 3% H₂O₂ (Oxidation) | 24 hours | 25°C | 30% | Carboxylic acid derivatives |
| Thermal (Solid State) | 7 days | 70°C | 8% | Unidentified polymeric material |
| Photolytic (Solution) | 24 hours | 25°C | 12% | Photo-oxidation products |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (spectroscopic grade or higher)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with Teflon-lined caps
-
Micropipettes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile, controlled environment.
-
Sparge the anhydrous DMSO with the inert gas for 15-20 minutes to remove dissolved oxygen.
-
Dissolve the solid this compound in the deoxygenated DMSO to the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until fully dissolved.
-
Immediately aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in amber vials.
-
Blanket the headspace of each vial with inert gas before sealing tightly.
-
Label and store the aliquots at -80°C.
-
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol outlines a typical forced degradation or "stress testing" study to identify potential degradation pathways and develop stability-indicating analytical methods, as recommended by ICH guidelines.
-
Preparation of Test Solutions:
-
Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the test solution 1:1 with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the test solution 1:1 with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 40°C.
-
Oxidative Degradation: Mix the test solution 1:1 with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Expose the solid compound to 70°C in a stability chamber.
-
Photolytic Degradation: Expose the test solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC-UV/MS method. The method should be capable of separating the intact drug from all degradation products.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling this compound.
References
Troubleshooting inconsistent results in Epiguajadial B assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Epiguajadial B. Our aim is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your this compound assays in a question-and-answer format.
Issue 1: High Variability in Cell Viability/Cytotoxicity Assay Results
Question: We are observing significant variability between replicate wells and between experiments in our MTT/XTT assays with this compound. What could be the cause?
Answer: High variability in cell-based assays is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting this problem:
-
Cell Health and Seeding Density:
-
Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination.[1] Do not use cells that have been passaged excessively or have become over-confluent.[2]
-
Optimize the cell seeding density. Too few cells can lead to a weak signal, while overcrowding can cause stress and affect the cellular response to this compound.[2] Perform a cell titration experiment to determine the optimal density for your assay window.
-
Inconsistent cell seeding is a major source of variability. Gently mix the cell suspension before and during plating to ensure a uniform distribution in each well.[2]
-
-
Pipetting and Reagent Preparation:
-
Inaccurate pipetting is a significant contributor to experimental error.[3] Ensure your pipettes are calibrated regularly.
-
Thoroughly mix all reagent solutions, including the this compound stock and working solutions, before use.
-
When preparing serial dilutions of this compound, ensure complete mixing at each dilution step.
-
-
This compound Handling:
-
This compound is a phytochemical and may have limited solubility in aqueous solutions. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inconsistent concentrations.
-
The phytochemical content of natural products can vary. If you are using different batches of this compound, consider performing a dose-response curve for each new batch to confirm its potency.
-
-
Assay Protocol and Plate Reader Settings:
-
Ensure consistent incubation times for all steps of the assay.
-
Check that your plate reader settings are optimized for the specific assay. For fluorescent assays, ensure the correct filters are in use to avoid spectral overlap.
-
Experimental Workflow for Troubleshooting Variability
References
Technical Support Center: Optimizing Dosage of Epiguajadial B for Cell-Based Experiments
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Epiguajadial B in a new cell line?
A1: For a novel compound like this compound, it is recommended to start with a wide range of concentrations to determine its cytotoxic and effective dose ranges. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This initial screen will help identify a narrower, more effective concentration range for subsequent, more detailed experiments.
Q2: How can I determine if this compound is cytotoxic to my cells?
A2: Cytotoxicity can be assessed using various cell viability assays. A common and straightforward method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. Other options include trypan blue exclusion assays, LDH (lactate dehydrogenase) release assays, or assays that measure apoptosis, such as Annexin V staining. It is crucial to assess cytotoxicity to distinguish between a specific biological effect and a general toxic response.
Q3: What are the essential controls to include in my experiments with this compound?
A3: Proper controls are critical for interpreting your results accurately. Essential controls include:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration. This accounts for any effects of the solvent itself.
-
Untreated Control: Cells cultured under the same conditions but without any treatment. This serves as a baseline for normal cell behavior.
-
Positive Control: A known compound that induces the expected effect in your assay. This ensures that your experimental setup is working correctly.
-
Negative Control: A compound known to have no effect in your assay.
Troubleshooting Guides
Problem 1: I am observing massive cell death even at the lowest concentrations of this compound.
-
Possible Cause: High intrinsic cytotoxicity of the compound in your specific cell line.
-
Solution:
-
Expand the concentration range: Test even lower concentrations (e.g., in the nanomolar range).
-
Reduce incubation time: Shorter exposure times may reveal a therapeutic window before significant cytotoxicity occurs.
-
Verify compound stability: Ensure the compound is not degrading into a more toxic substance in your culture medium.
-
Use a different cell line: Sensitivity to a compound can be highly cell-type specific.
-
Problem 2: I am not observing any effect of this compound, even at high concentrations.
-
Possible Cause: The compound may not be active in your chosen cell line or assay, or there might be issues with its solubility or stability.
-
Solution:
-
Check solubility: Visually inspect your stock solution and the final concentration in the media for any precipitation. Consider using a different solvent or a solubilizing agent if appropriate.
-
Verify compound activity: If possible, test the compound in a cell-free assay or a different cell line where it is expected to be active.
-
Extend incubation time: Some cellular responses take longer to develop.
-
Re-evaluate the target pathway: Ensure that the signaling pathway you are investigating is active in your cell line.
-
Problem 3: My results with this compound are not reproducible.
-
Possible Cause: Inconsistent experimental technique, variability in cell culture, or degradation of the compound.
-
Solution:
-
Standardize your protocol: Ensure consistent cell seeding density, treatment times, and assay procedures.
-
Monitor cell health and passage number: Use cells within a consistent and low passage number range, as their characteristics can change over time in culture.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from a stable stock solution for each experiment, as the compound may not be stable in culture medium over long periods.
-
Ensure proper mixing: Vortex stock solutions and gently mix the media in the wells after adding the compound to ensure a homogenous concentration.
-
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add the 2x this compound dilutions. Include vehicle and untreated controls. Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Quantitative Data Summary
Table 1: Hypothetical Cytotoxicity of this compound on HCT116 and A549 Cancer Cell Lines
| Concentration (µM) | HCT116 % Viability (48h) | A549 % Viability (48h) |
| 0 (Vehicle) | 100% | 100% |
| 0.1 | 98% | 95% |
| 1 | 85% | 78% |
| 5 | 52% | 45% |
| 10 | 25% | 18% |
| 50 | 5% | 2% |
| IC50 | ~5 µM | ~4 µM |
Visualizations
Signaling Pathways
For the purpose of this guide, we will hypothesize that this compound inhibits the pro-inflammatory NF-κB pathway and the cell proliferation-associated MAPK pathway.
Caption: Hypothetical signaling pathways affected by this compound.
Experimental Workflow
Caption: Workflow for optimizing this compound dosage.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common experimental issues.
Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecule Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of novel small molecule inhibitors, exemplified here as "Epiguajadial B".
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in my experiments?
A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern because they can lead to:
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Cellular toxicity: Binding to unintended targets can disrupt essential cellular pathways, causing cytotoxicity that is unrelated to the on-target activity.[1]
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Poor translation to in vivo models: Promising results in cell-based assays may not be reproducible in whole organisms if the effects are primarily driven by off-targets that have different consequences or toxicities in a more complex biological system.[1]
Q2: I'm observing a strong phenotype with this compound, but I'm not sure if it's a true on-target effect. How can I verify this?
A2: Distinguishing on-target from off-target effects is crucial for validating your results. A multi-faceted approach is recommended:
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Use a structurally related but inactive control compound: This helps to rule out effects caused by the chemical scaffold of this compound itself.
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Employ genetic knockdown or knockout of the intended target: Techniques like CRISPR-Cas9 or siRNA to reduce the expression of the target protein are powerful validation tools.[1][2] If the phenotype persists after reducing the target protein levels, it is likely an off-target effect.[1]
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Perform a Cellular Thermal Shift Assay (CETSA): This assay directly assesses whether this compound is engaging with its intended target in intact cells by measuring changes in the thermal stability of the protein upon ligand binding.[1][3]
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Vary the concentration of this compound: Use the lowest effective concentration that elicits the desired on-target effect, as higher concentrations are more prone to causing off-target interactions.[1]
Q3: My cells are showing high levels of toxicity after treatment with this compound. What troubleshooting steps can I take?
A3: High cytotoxicity can be a result of either on-target or off-target effects. To troubleshoot this, consider the following:
-
Perform a dose-response cytotoxicity assay: Determine the concentration of this compound that causes 50% cell death (CC50) in your cell line and compare it to the concentration required for the desired on-target effect (IC50 or EC50). A large therapeutic window (high CC50/low IC50) is desirable.
-
Test in multiple cell lines: The expression levels of on-target and potential off-target proteins can vary between different cell lines.[1] Observing toxicity in a cell line that does not express the intended target is a strong indicator of off-target effects.
-
Assess apoptosis markers: Use techniques like western blotting for cleaved caspases to determine if the observed cytotoxicity is due to programmed cell death, which could be triggered by off-target signaling pathway modulation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Off-target effects, variability in cell culture conditions. | 1. Titrate this compound to the lowest effective concentration.[1]2. Use a structurally similar inactive control compound.[1]3. Standardize cell passage number and culture conditions. |
| High background signal in assays | Non-specific binding of this compound. | 1. Include appropriate vehicle controls.2. Optimize assay conditions (e.g., blocking steps, wash times). |
| Lack of desired on-target effect | Poor compound potency, low target expression, incorrect dosage. | 1. Confirm target expression in your cell model.2. Perform a dose-response study to determine the optimal concentration.3. Verify target engagement using CETSA.[1][3] |
Experimental Protocols
Dose-Response Study for On-Target and Off-Target Activity
This protocol helps determine the potency of this compound on its intended target and a known off-target.
-
Cell Seeding: Plate cells at an appropriate density in a 96-well plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in culture medium.
-
Cell Treatment: Treat the cells with the different concentrations of this compound and a vehicle control.
-
Incubation: Incubate for a predetermined time based on the biological question.
-
Assay for On-Target Effect: Measure the activity of the intended target (e.g., using a kinase activity assay).
-
Assay for Off-Target Effect: Measure the activity of a known or suspected off-target protein.
-
Data Analysis: Plot the percentage of inhibition versus the log of the compound concentration and fit a dose-response curve to determine the IC50 values for both the on-target and off-target proteins.
Cytotoxicity Assay
This protocol assesses the toxicity of this compound.
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Cell Seeding: Seed cells in a 96-well plate.
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Compound Treatment: Treat cells with a serial dilution of this compound.
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Incubation: Incubate for a relevant period (e.g., 24, 48, or 72 hours).
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Viability Assessment: Use a cell viability reagent (e.g., MTT, CellTiter-Glo®) to measure the percentage of viable cells.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration to determine the CC50 value.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol confirms the direct binding of this compound to its target protein in a cellular environment.[1][3]
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.[1]
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).[1]
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.[1]
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.[1]
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Protein Quantification: Quantify the amount of the soluble target protein in the supernatant using methods like Western Blot or AlphaLISA®.[3]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Data Presentation
Table 1: Dose-Response Data for this compound
| Target | IC50 (nM) | Selectivity (Off-target/On-target) |
| On-Target Kinase A | 15 | - |
| Off-Target Kinase B | 1500 | 100-fold |
| Off-Target Kinase C | 800 | 53-fold |
Table 2: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Target Expression | CC50 (µM) |
| Cell Line 1 | High | 10 |
| Cell Line 2 | Low | 12 |
| Cell Line 3 (Target Knockout) | None | 11.5 |
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Experimental workflow for identifying and minimizing off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental outcomes.
References
Technical Support Center: High-Purity Epiguajadial B Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for high-purity Epiguajadial B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a sesquiterpenoid compound isolated from the leaves of Psidium guajava (guava). Its molecular formula is C₃₀H₃₄O₅ and it has a molecular weight of 474.6 g/mol .[1] High purity of this compound is crucial for accurate biological activity assessment, structural elucidation, and for use in preclinical and clinical studies to ensure safety and efficacy. Impurities can interfere with these analyses and potentially introduce confounding biological effects.
Q2: What are the major challenges in purifying this compound?
The primary challenges in purifying this compound, a caryophyllene-based meroterpenoid, include:
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Low abundance: Target compounds in plant extracts are often present in low concentrations.[2]
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Complex matrix: Psidium guajava leaves contain a vast array of other phytochemicals, including flavonoids, tannins, and other terpenoids, which can have similar polarities to this compound, making separation difficult.[3][4][5]
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Structural analogs: The presence of structurally similar sesquiterpenoids and other isomers can lead to co-elution during chromatographic separation.
-
Compound stability: Sesquiterpenoids, particularly those containing aldehyde functional groups, can be susceptible to degradation under certain pH and temperature conditions.[6][7]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a preferred method for assessing the purity of this compound.[8][9][10][11] Thin-Layer Chromatography (TLC) is a valuable tool for rapid, qualitative analysis of fractions during the purification process.[3][4][5][12][13] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of crude extract | Inefficient extraction solvent or procedure. | - Ensure plant material is finely powdered to maximize surface area.- Use a polar solvent like methanol (B129727) or ethanol (B145695) for initial extraction.[5]- Increase the extraction time or perform multiple extraction cycles. |
| Target compound not visible on TLC | - Low concentration in the fraction.- Inappropriate TLC solvent system. | - Concentrate the fraction before spotting on the TLC plate.- Experiment with different mobile phase polarities, such as varying ratios of hexane (B92381) and ethyl acetate (B1210297).[3][4] |
| Poor separation in column chromatography | - Inappropriate stationary or mobile phase.- Column overloading.- Column channeling. | - Test different solvent systems using TLC to find the optimal mobile phase for separation.- Use a smaller sample load relative to the column size.- Ensure proper packing of the column to avoid channels. |
| Co-elution of impurities with this compound | Similar polarity of impurities. | - Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reversed-phase HPLC).- Use high-resolution columns in HPLC.- Consider preparative HPLC for final purification steps.[9] |
| Degradation of this compound during purification | - Exposure to harsh pH conditions.- High temperatures.- Presence of oxidative enzymes. | - Maintain a neutral pH during extraction and purification steps.- Avoid excessive heat; use a rotary evaporator at reduced pressure for solvent removal.- Work quickly and store fractions at low temperatures (4°C or -20°C). |
| Broad or tailing peaks in HPLC | - Column degradation.- Inappropriate mobile phase pH.- Sample overload. | - Use a guard column to protect the analytical column.- Add a small amount of acid (e.g., formic or acetic acid) to the mobile phase to improve peak shape.[10]- Inject a smaller sample volume or a more dilute sample. |
Experimental Protocols
Protocol 1: Extraction and Liquid-Liquid Partitioning
This protocol describes the initial extraction of this compound from Psidium guajava leaves and its separation into fractions of varying polarities.
Materials:
-
Dried and powdered Psidium guajava leaves
-
95% Ethanol
-
Hexane
-
Ethyl acetate
-
n-Butanol
-
Distilled water
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Extraction: Macerate the powdered leaves in 95% ethanol at room temperature for 48-72 hours. Repeat the extraction three times with fresh solvent.
-
Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Suspension: Suspend the crude extract in distilled water.
-
Partitioning: a. Perform liquid-liquid partitioning of the aqueous suspension sequentially with hexane, ethyl acetate, and n-butanol. b. Collect each solvent fraction separately. This compound, being a moderately polar sesquiterpenoid, is expected to be enriched in the ethyl acetate fraction.
-
Fraction Concentration: Concentrate each fraction using a rotary evaporator.
Protocol 2: Silica (B1680970) Gel Column Chromatography
This protocol outlines the fractionation of the enriched extract using silica gel column chromatography.
Materials:
-
Silica gel for column chromatography
-
Glass column
-
Hexane
-
Ethyl acetate
-
Methanol
-
TLC plates and developing chamber
-
Fraction collector
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A typical gradient could be from 100:0 to 0:100 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions of a fixed volume.
-
TLC Analysis: Monitor the collected fractions by TLC using a mobile phase such as hexane:ethyl acetate (7:3 v/v).[3][4] Combine fractions that show a similar TLC profile and contain the spot corresponding to this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol details a typical HPLC method for analyzing the purity of this compound fractions.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or acetic acid (optional)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A gradient elution is often effective, for example, starting with 50% acetonitrile and increasing to 100% over 30 minutes. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Sample Preparation: Dissolve a small amount of the purified fraction in the initial mobile phase.
-
Injection: Inject the sample into the HPLC system.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Purity Calculation: Determine the purity of this compound by calculating the peak area percentage.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity after column chromatography.
References
- 1. This compound | CAS 1411629-26-9 | ScreenLib [screenlib.com]
- 2. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceandnature.org [scienceandnature.org]
- 4. ir.uitm.edu.my [ir.uitm.edu.my]
- 5. allstudyjournal.com [allstudyjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous Determination of α-Glucosidase Inhibitory Triterpenoids in Psidium guajava Using HPLC–DAD–ELSD and Pressurized Liquid Extraction [mdpi.com]
- 11. etflin.com [etflin.com]
- 12. japer.in [japer.in]
- 13. healthscopefsk.com [healthscopefsk.com]
- 14. Sesquiterpenoids and plasmin-inhibitory flavonoids from Blumea balsamifera - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Epiguajadial B Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the degradation of Epiguajadial B during experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a bioactive sesquiterpenoid. Like other complex natural products, its structure contains functional groups that can be sensitive to environmental factors, making it susceptible to degradation under typical experimental conditions. Ensuring its stability is crucial for obtaining accurate, reproducible, and meaningful results.
Q2: What are the primary factors that can cause this compound to degrade?
Based on the behavior of structurally similar compounds like Guajadial, the primary factors contributing to the degradation of this compound are likely:
-
Light: Exposure to light can induce photochemical reactions that alter the molecule's structure.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
pH: The stability of this compound can be pH-dependent, with acidic or alkaline conditions potentially catalyzing degradation reactions.
-
Oxygen: The presence of oxygen can lead to oxidation of the molecule.
-
Solvent: The choice of solvent can impact stability. Protic solvents or those containing impurities may react with this compound.
Q3: My this compound solution has changed color. What does this signify?
A change in the color of your this compound solution is a strong indicator of chemical degradation or oxidation.[1] The formation of colored impurities is a common sign that the compound is no longer in its native state. It is highly recommended to discard the solution and prepare a fresh one to ensure the integrity of your experimental results.
Q4: What are the recommended storage conditions for this compound?
To ensure long-term stability, solid this compound should be stored at -20°C.[2] Stock solutions are best prepared in high-purity, anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) and stored at -20°C or -80°C.[1] To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | 1. Prepare fresh working solutions for each experiment from a frozen aliquot.[1]2. Minimize the time the compound is in aqueous media before use.3. Verify the purity of your stock solution using an analytical method like HPLC. |
| Loss of biological activity | Degradation due to improper handling or storage. | 1. Handle solid compound and solutions in a low-light environment, for instance, by using amber vials or covering containers with aluminum foil.2. Avoid exposing the compound to high temperatures.3. When preparing solutions, consider using solvents purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. |
| Precipitate formation in aqueous solutions | Poor solubility or degradation leading to insoluble products. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not cause precipitation.2. If solubility is an issue, consider using a different solvent system or appropriate formulation strategies. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Antioxidant Activity Assays
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).
-
Prepare various concentrations of this compound in a suitable solvent.
-
In a 96-well plate, add 100 µL of each this compound dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control with 100 µL of solvent and 100 µL of DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
-
-
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
-
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound.
-
Add 20 µL of each this compound dilution to a cuvette or well.
-
Add 180 µL of the diluted ABTS•+ solution and mix.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition.
-
-
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Prepare various concentrations of this compound.
-
Add 20 µL of each this compound dilution to a tube or well.
-
Add 180 µL of the FRAP reagent and mix.
-
Incubate at 37°C for a specific time (e.g., 4-6 minutes).
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄.
-
Anti-inflammatory Activity Assay
-
Principle: Inflammation can be associated with protein denaturation. This in vitro assay measures the ability of a compound to inhibit heat-induced protein denaturation, typically using bovine serum albumin (BSA) or egg albumin.
-
Protocol:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin (or 0.5% w/v BSA), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of this compound.
-
A control group is prepared with the vehicle solvent instead of the this compound solution.
-
Incubate the samples at 37°C for 20 minutes.
-
Induce denaturation by heating the samples at 70°C for 5 minutes.
-
After cooling, measure the turbidity (absorbance) at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
-
Signaling Pathways and Workflows
The following diagrams illustrate key pathways and workflows relevant to the study of this compound.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Epiguajadial B
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the low in vivo bioavailability of the sesquiterpenoid, Epiguajadial B. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data for analogous compounds, detailed experimental protocols, and visualizations of key experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its in vivo bioavailability expected to be low?
This compound is a sesquiterpenoid, a class of natural products known for their diverse biological activities. Like many other lipophilic, high molecular weight natural products, this compound is anticipated to have low oral bioavailability. The primary reasons for this include:
-
Poor Aqueous Solubility: As a hydrophobic molecule, this compound likely has limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a critical prerequisite for absorption.
-
First-Pass Metabolism: Following absorption from the gut, the compound passes through the liver where it may undergo extensive metabolism before reaching systemic circulation. This "first-pass effect" can significantly reduce the amount of active compound available to the body.[1][2]
-
Low Permeability: The ability of the molecule to passively diffuse across the intestinal membrane may be limited due to its size and physicochemical properties.
Q2: What are the primary strategies to improve the in vivo bioavailability of a poorly soluble compound like this compound?
Several formulation strategies can be employed to enhance the bioavailability of hydrophobic compounds.[3][4] These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[5][6]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.
-
Lipid-Based Formulations: Incorporating the compound into oils, surfactants, and co-solvents can improve its solubility and absorption. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the guest molecule.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low and variable oral absorption in animal studies. | - Poor aqueous solubility leading to incomplete dissolution.- Rapid first-pass metabolism.- Precipitation of the compound in the GI tract. | - Employ a bioavailability-enhancing formulation (e.g., nanosuspension, solid dispersion, SEDDS).- Co-administer with a metabolic inhibitor (requires careful validation).- Optimize the dosing vehicle for maximum solubility and stability. |
| Precipitation of this compound in the dosing vehicle. | - Exceeding the solubility limit of the compound.- pH or temperature changes affecting solubility. | - Conduct thorough solubility studies to identify a suitable vehicle.- Utilize co-solvents or solubilizing agents.- Control the pH and temperature during formulation preparation. |
| Inconsistent results between in vitro dissolution and in vivo performance. | - The in vitro model does not accurately mimic the complex environment of the GI tract.- Formulation instability in vivo. | - Refine the in vitro dissolution method to include biorelevant media (e.g., FaSSIF, FeSSIF).- Evaluate the stability of the formulation under simulated GI conditions. |
| No significant improvement in bioavailability with the chosen formulation. | - The selected strategy may not be optimal for this compound.- The formulation is not releasing the drug effectively at the site of absorption. | - Explore alternative formulation strategies.- Conduct in vitro drug release studies to assess the release profile under simulated GI conditions. |
Quantitative Data: Bioavailability Enhancement of Analogous Compounds
Due to the limited publicly available pharmacokinetic data for this compound, the following table summarizes data for other poorly soluble natural compounds to provide a comparative overview of the potential for bioavailability enhancement with different formulation strategies.
| Compound | Formulation Strategy | Fold Increase in Oral Bioavailability (Relative to free compound) | Reference Compound Class |
| Curcumin | Nanosuspension | ~27-fold | Polyphenol |
| Paclitaxel | Solid Dispersion | ~10-fold | Diterpenoid |
| Quercetin | Liposomes | ~8-fold | Flavonoid |
| Silymarin | SEDDS | ~5-fold | Flavonolignan |
Note: These values are illustrative and the actual improvement for this compound will depend on its specific properties and the optimized formulation.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
Objective: To increase the dissolution rate of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or Tween 80 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
High-energy planetary ball mill or a bead mill
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Procedure:
-
Prepare a coarse suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
-
Add the coarse suspension and milling media to the milling chamber. The volume ratio of the suspension to the beads is typically 1:1.
-
Mill the suspension at a specified speed (e.g., 2000 rpm) and temperature (e.g., 4°C to prevent degradation) for a predetermined time (e.g., 1-4 hours).
-
Periodically withdraw samples to monitor the particle size distribution.
-
Continue milling until the desired particle size (typically < 200 nm) with a narrow polydispersity index (PDI < 0.3) is achieved.
-
Separate the nanosuspension from the milling media by filtration or decantation.
-
Characterize the final nanosuspension for particle size, PDI, and zeta potential.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To improve the solubility and absorption of this compound by formulating it in a lipid-based system that forms a fine emulsion in the GI tract.
Materials:
-
This compound
-
Oil phase (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Kolliphor® EL, Tween 20)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer
-
Water bath
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the optimal components.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This involves titrating mixtures of the oil and surfactant/co-surfactant with water.
-
Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.
-
Dissolve this compound in the oil phase with gentle heating (e.g., 40°C) if necessary.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly using a vortex mixer until a homogenous, transparent liquid is formed.
-
To evaluate the self-emulsification performance, add a small volume of the SEDDS formulation (e.g., 1 mL) to a larger volume of aqueous medium (e.g., 250 mL of water or simulated gastric fluid) under gentle agitation.
-
Observe the formation of a clear or slightly bluish-white emulsion.
-
Characterize the resulting emulsion for droplet size, PDI, and drug content.
Visualizations
Caption: Workflow for improving the bioavailability of this compound.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. This compound [mail.sobekbio.com]
- 2. Physicochemical Characteristics and Antidiabetic Properties of the Polysaccharides from Pseudostellaria heterophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens [mdpi.com]
- 4. Comparative Analysis of the Chemical Composition and Physicochemical Properties of the Mucilage Extracted from Fresh and Dehydrated Opuntia ficus indica Cladodes [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. search.lib.jmu.edu [search.lib.jmu.edu]
Validation & Comparative
Unveiling the Anti-Cancer Potential of Epigallocatechin-3-Gallate (EGCG): A Comparative Analysis with Doxorubicin
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the anti-cancer properties of Epigallocatechin-3-gallate (EGCG), the most abundant catechin (B1668976) in green tea, reveals its significant potential as a therapeutic agent. This guide provides a detailed comparison of EGCG's efficacy and mechanisms of action against the widely used chemotherapy drug, Doxorubicin, offering valuable insights for researchers, scientists, and drug development professionals.
This comparative guide synthesizes experimental data to objectively evaluate the anti-cancer activities of EGCG and Doxorubicin. The findings demonstrate that EGCG exhibits potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, operating through distinct signaling pathways compared to conventional chemotherapeutics like Doxorubicin.
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for EGCG and Doxorubicin in various cancer cell lines, as determined by in vitro cytotoxicity assays. It is important to note that IC50 values can vary based on the specific cell line and experimental conditions, such as the duration of drug exposure.
Table 1: IC50 Values of EGCG in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| H1299 | Lung Cancer | 27.63 | 72 |
| A549 | Lung Cancer | 28.34[1] | 72[1] |
| A549 | Lung Cancer | 36.0[2] | 48[2] |
| A549 | Lung Cancer | 60.55 | Not Specified |
| PC-3 | Prostate Cancer | 39.0[3] | Not Specified |
| HT-29 | Colon Cancer | ~43.8 (20 µg/mL)[4] | Not Specified |
| CNE-2 | Nasopharyngeal Carcinoma | ~20-40 | 48 |
| 5-8F | Nasopharyngeal Carcinoma | ~20-40 | 48 |
Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HCT116 | Colon Cancer | 24.30 (as µg/ml) | Not Specified |
| Hep-G2 | Hepatocellular Carcinoma | 14.72 (as µg/ml)[5] | Not Specified |
| PC3 | Prostate Cancer | 2.64 (as µg/ml)[5] | Not Specified |
| PC3 | Prostate Cancer | 8.00 | 48[6] |
| A549 | Lung Cancer | 1.50 | 48[6] |
| HeLa | Cervical Cancer | 1.00 | 48[6] |
| LNCaP | Prostate Cancer | 0.25 | 48[6] |
| MCF-7 | Breast Cancer | 2.50[7] | 24[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for key experiments used to assess the anti-cancer activity of EGCG and Doxorubicin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 3,000 to 1 x 10⁵ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1][8]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of EGCG or Doxorubicin. Control wells receive medium with the vehicle (e.g., DMSO) only.[9]
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[1][10]
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C.[1][8] During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.[1]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-200 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[1][8]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[10]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Annexin V staining is a common method for detecting apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, which is characteristic of late apoptotic and necrotic cells.[8]
Protocol:
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of EGCG or Doxorubicin for a specified time (e.g., 24 or 72 hours).[8][11]
-
Cell Harvesting: After treatment, both adherent and floating cells are collected. Adherent cells are detached using trypsin.[11]
-
Cell Washing: The collected cells are washed twice with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer, and Annexin V and PI are added according to the manufacturer's instructions. The cells are then incubated in the dark for 15 minutes at room temperature.[11]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Signaling Pathways and Mechanisms of Action
EGCG and Doxorubicin exert their anti-cancer effects by modulating distinct cellular signaling pathways.
EGCG's Multi-Targeted Approach
EGCG is known to interact with and modulate a wide array of signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[12][13][14] Key targets include:
-
Receptor Tyrosine Kinases (RTKs): EGCG can inhibit the activation of RTKs such as the epidermal growth factor receptor (EGFR) and HER2, which are often overexpressed in cancer cells.[13][15] This inhibition disrupts downstream signaling cascades that promote cell growth and survival.[13]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial regulator of cell proliferation. EGCG has been shown to suppress the activation of this pathway in some cancer cells.[13]
-
PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical survival pathway that is frequently dysregulated in cancer. EGCG can inhibit this pathway, leading to decreased cell survival and induction of apoptosis.[1]
-
NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. EGCG can inhibit NF-κB activity, thereby reducing the expression of genes involved in cell proliferation and survival.[4][12]
-
Induction of Apoptosis: EGCG induces apoptosis through the activation of caspases, a family of proteases that execute programmed cell death.[13] It can also modulate the expression of Bcl-2 family proteins, shifting the balance towards pro-apoptotic members.
Caption: EGCG's multi-targeted anti-cancer mechanism.
Doxorubicin's Cytotoxic Mechanisms
Doxorubicin is a well-established anthracycline antibiotic with potent anti-cancer activity. Its primary mechanisms of action include:
-
DNA Intercalation: Doxorubicin intercalates into the DNA, thereby inhibiting macromolecular biosynthesis.[16][17] This process obstructs the action of DNA and RNA polymerases.
-
Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and topoisomerase II, an enzyme that alters DNA topology. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and subsequent apoptosis.[16][18]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals.[16][19] These ROS can cause damage to DNA, proteins, and cellular membranes, contributing to the drug's cytotoxicity.[16]
-
Induction of Apoptosis: The DNA damage and cellular stress induced by Doxorubicin trigger apoptotic pathways, leading to programmed cell death.
Caption: Doxorubicin's primary anti-cancer mechanisms.
Conclusion
This comparative guide highlights the distinct yet potent anti-cancer activities of EGCG and Doxorubicin. While Doxorubicin remains a cornerstone of chemotherapy, its mechanisms are primarily centered on direct DNA damage. In contrast, EGCG presents a multi-targeted approach, modulating several key signaling pathways that are often dysregulated in cancer. This broader mechanism of action may offer advantages in terms of overcoming drug resistance and potentially reducing off-target toxicity. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of EGCG, both as a standalone agent and in combination with existing cancer therapies.
References
- 1. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green tea catechin, epigallocatechin-3-gallate, attenuates the cell viability of human non-small-cell lung cancer A549 cells via reducing Bcl-xL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigallocatechin-3-gallate (EGCG) inhibits PC-3 prostate cancer cell proliferation via MEK-independent ERK1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. benchchem.com [benchchem.com]
- 9. Epigallocatechin gallate triggers apoptosis by suppressing de novo lipogenesis in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. europeanreview.org [europeanreview.org]
- 12. mdpi.com [mdpi.com]
- 13. Targeting Cancer Hallmarks with Epigallocatechin Gallate (EGCG): Mechanistic Basis and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ClinPGx [clinpgx.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of STAT3 Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) is a critical frontier in cancer therapy and the treatment of inflammatory diseases. While a multitude of natural and synthetic compounds have been investigated for their STAT3 inhibitory potential, a direct comparative analysis of a compound referred to as "Epiguajadial B" with other known STAT3 inhibitors is not feasible at this time due to a lack of available scientific literature and experimental data on this specific molecule.
Our comprehensive search of scientific databases and research articles did not yield any information on "this compound" or its biological activities related to STAT3 inhibition. This suggests that the compound may be novel, not yet extensively studied, or potentially referenced under a different name.
However, to fulfill the need for a comparative guide, we present an objective analysis of several well-documented STAT3 inhibitors, providing available experimental data, methodologies, and visualizations to aid in your research and development endeavors.
The STAT3 Signaling Pathway: A Key Therapeutic Target
The STAT3 signaling cascade plays a pivotal role in numerous cellular processes, including cell growth, proliferation, differentiation, and survival.[1] In many pathological conditions, particularly cancer, the STAT3 pathway is constitutively activated, leading to uncontrolled cell growth and resistance to apoptosis.[2] Therefore, inhibiting this pathway has emerged as a promising strategy for therapeutic intervention.[2]
The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their respective receptors on the cell surface. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate STAT3 proteins.[1] Phosphorylated STAT3 monomers then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in oncogenesis.[3]
Canonical STAT3 Signaling Pathway.
A Comparative Look at Prominent STAT3 Inhibitors
A variety of small molecules, both from natural sources and synthetic origins, have been identified as inhibitors of the STAT3 pathway. These inhibitors can act through different mechanisms, such as directly binding to the STAT3 protein, inhibiting upstream kinases like JAKs, or preventing STAT3 dimerization and DNA binding.
Below is a comparative summary of some notable STAT3 inhibitors.
| Inhibitor | Type | Mechanism of Action | Reported IC50 / Efficacy | Key Experimental Models |
| Stattic | Small Molecule | Inhibits STAT3 dimerization and phosphorylation by targeting the SH2 domain. | IC50: ~5.1 µM in a STAT3 DNA-binding assay. | Various cancer cell lines. |
| WP1066 | Small Molecule | A selective inhibitor that targets the STAT3 signaling pathway by preventing its dimerization and nuclear translocation. | Induces apoptosis in malignant glioma cells. | Malignant glioma cells (in vitro and in vivo). |
| FLLL32 | Curcumin (B1669340) Analog | Designed to bind selectively to Janus Kinase 2 (JAK2) and the STAT3 SH2 domain, inhibiting STAT3 phosphorylation. | More effective than curcumin at inhibiting JAK2 kinase activity and STAT3-mediated gene transcription. | Pancreatic and breast cancer cell lines. |
| Napabucasin (BBI608) | Small Molecule | A cancer stemness inhibitor that targets STAT3. | Currently in Phase III clinical trials for colorectal cancer. | Colorectal cancer. |
| AZD9150 (Danvatirsen) | Antisense Oligonucleotide | A second-generation antisense therapy targeting STAT3 mRNA, leading to reduced STAT3 protein expression. | Being evaluated in clinical trials for various cancers, including lymphoma and non-small cell lung cancer. | Lymphoma, non-small cell lung cancer. |
| Eriocalyxin B | Natural Product (Diterpenoid) | Covalently targets Cys712 in the STAT3 SH2 domain, blocking phosphorylation and activation. | Selectively inhibited IL-6-induced STAT3 phosphorylation and induced apoptosis in STAT3-dependent tumor cells. | STAT3-dependent tumor cells. |
Experimental Protocols: A Glimpse into Efficacy Assessment
The evaluation of STAT3 inhibitors involves a range of in vitro and in vivo assays to determine their potency and mechanism of action. Below are generalized protocols for key experiments commonly cited in the literature.
Western Blot for STAT3 Phosphorylation
Objective: To determine the effect of an inhibitor on the phosphorylation of STAT3 at Tyr705.
Methodology:
-
Cell Culture and Treatment: Cancer cells with constitutively active STAT3 (e.g., MDA-MB-231) are cultured to ~80% confluency. The cells are then treated with varying concentrations of the test inhibitor or a vehicle control for a specified duration (e.g., 24 hours).
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated to assess the inhibitory effect.
Western Blot Experimental Workflow.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a STAT3 inhibitor on cancer cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a serial dilution of the STAT3 inhibitor for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is calculated from the dose-response curve.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of a STAT3 inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A specific number of cancer cells are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The STAT3 inhibitor is administered systemically (e.g., intraperitoneally or orally) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a certain size or at a predetermined time point. The tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for p-STAT3). The tumor growth inhibition (TGI) is calculated to assess the efficacy of the inhibitor.
Conclusion and Future Directions
The field of STAT3 inhibition is dynamic, with numerous compounds under investigation. While a direct comparison involving "this compound" is not currently possible, the existing landscape of STAT3 inhibitors offers a rich source of information for researchers. The development of novel, potent, and selective STAT3 inhibitors remains a high priority. Future research will likely focus on identifying new chemical scaffolds, optimizing existing compounds to improve their pharmacokinetic and pharmacodynamic properties, and exploring combination therapies to overcome resistance mechanisms. As new data emerges, this comparative guide will be updated to include the latest findings in the field.
References
A Comparative Analysis of Antibacterial Spectrums: A Template for Evaluating Novel Compounds
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, publically available experimental data on the antibacterial spectrum of Epiguajadial B could not be located. Therefore, this guide serves as a comprehensive template, illustrating how the antibacterial profile of a novel compound like this compound would be presented and cross-validated against established antibiotics. The following sections utilize well-characterized antibiotics—Ampicillin, Ciprofloxacin (B1669076), and Vancomycin—as placeholders to demonstrate the required data presentation, experimental protocols, and visualizations.
Comparative Antibacterial Spectrum: Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] A lower MIC value indicates greater potency. The following table summarizes the MIC values of selected antibiotics against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
| Antimicrobial Agent | Bacterial Strain | Gram Stain | MIC (µg/mL) | Spectrum Classification |
| Ampicillin | Escherichia coli | Gram-Negative | 4[2] | Broad-Spectrum |
| Staphylococcus aureus | Gram-Positive | 0.6 - 1[2] | ||
| Ciprofloxacin | Escherichia coli | Gram-Negative | 0.013 - 0.08[3] | Broad-Spectrum |
| Staphylococcus aureus | Gram-Positive | 0.5 - 0.6[3] | ||
| Vancomycin | Escherichia coli | Gram-Negative | >1024 (Resistant) | Narrow-Spectrum |
| Staphylococcus aureus (MRSA) | Gram-Positive | 0.5 - 2 | (Primarily Gram-Positive) |
Experimental Protocol: Broth Microdilution for MIC Determination
The data presented in this guide is predicated on the standardized broth microdilution method. This technique is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's inhibitory activity.
Materials
-
96-well microtiter plates
-
Test compound (e.g., this compound) and reference antibiotics
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth media
-
Sterile pipette tips and multichannel pipettes
-
Spectrophotometer or microplate reader
-
Incubator
Procedure
-
Inoculum Preparation: Bacterial strains are cultured overnight. The resulting culture is then diluted in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to yield the final desired inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Antimicrobial Agents: The test compound and reference antibiotics are serially diluted two-fold across the wells of the microtiter plate using broth as the diluent. This creates a gradient of decreasing antimicrobial concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: Wells containing only the bacterial inoculum in broth, with no antimicrobial agent, to ensure the viability of the bacteria.
-
Sterility Control: Wells containing only sterile broth to check for contamination.
-
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours) to allow for bacterial growth.
-
MIC Determination: Following incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth. This can be determined visually or with the aid of a microplate reader.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Signaling Pathways and Mechanism of Action
(This section would typically detail the known signaling pathways affected by this compound, leading to its antibacterial effect. As this information is currently unavailable, a placeholder diagram illustrating a hypothetical mechanism of action is provided below.)
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Epiguajadial B vs. Guajadial B in Preclinical Research
In the landscape of natural product drug discovery, meroterpenoids isolated from Psidium guajava (guava) have emerged as promising scaffolds for novel therapeutic agents. Among these, Guajadial B and its epimer, Epiguajadial B, have garnered interest. This guide offers a detailed comparison of their known biological activities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in navigating their potential.
Executive Summary
Currently, a significant disparity exists in the available scientific literature between Guajadial B and this compound. Guajadial B has been the subject of preliminary biological evaluation, demonstrating cytotoxic effects against cancer cell lines. In stark contrast, there is a notable absence of published data on the biological activity of this compound, presenting a clear knowledge gap and an opportunity for future research.
Quantitative Data Summary
The cytotoxic activity of Guajadial B has been evaluated against human hepatoma (Huh7) and non-small-cell lung carcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. No equivalent data is currently available for this compound.
| Compound | Cell Line | Assay | Endpoint | IC50 (µM) |
| Guajadial B | Huh7 | Cytotoxicity | IC50 | 2.93 ± 0.5 |
| Guajadial B | A549 | Cytotoxicity | IC50 | 0.15 ± 0.05 |
| This compound | - | - | - | No data available |
Experimental Protocols
The evaluation of the cytotoxic properties of compounds like Guajadial B is commonly performed using the Sulforhodamine B (SRB) assay. This colorimetric assay estimates cell number by staining total cellular protein with the SRB dye.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., Guajadial B) to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for a standard period, typically 48 to 72 hours.
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Dye Solubilization: Solubilize the bound SRB dye with a Tris-base solution.
-
Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 515 nm. The absorbance is directly proportional to the cellular protein content.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined from the dose-response curve.
Signaling Pathways
While the precise mechanisms of action for Guajadial B are still under investigation, studies on the closely related precursor, Guajadial, suggest potential involvement in key signaling pathways implicated in cancer progression. Guajadial has been shown to inhibit the Ras/MAPK pathway in non-small-cell lung carcinoma cells.[1] Furthermore, enriched fractions containing Guajadial have demonstrated anti-estrogenic activity, suggesting a mechanism of action similar to tamoxifen, which acts as a selective estrogen receptor modulator (SERM).[2][3][4] This suggests that Guajadial and potentially its derivatives might interfere with estrogen receptor signaling.
The proposed mechanism for Guajadial's action in estrogen-dependent breast cancer provides a framework for investigating Guajadial B.
Caption: Proposed antagonistic action of Guajadial on the Estrogen Receptor signaling pathway.
Experimental Workflow
To address the current knowledge gap regarding this compound and to further characterize Guajadial B, a systematic experimental workflow is proposed.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Estrogenic Activity of Guajadial Fraction, from Guava Leaves (Psidium guajava L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro, in vivo and in silico analysis of the anticancer and estrogen-like activity of guava leaf extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Epiguajadial B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific molecular targets for Epiguajadial B have not been definitively identified and validated. However, based on studies of the structurally related compound, Psiguadial B, a primary hypothesized mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This guide provides a framework for validating this putative target for this compound and compares its potential efficacy with a well-characterized NF-κB inhibitor, Parthenolide.
Comparative Analysis of NF-κB Inhibitors
This table summarizes the reported and hypothetical inhibitory activities of this compound (based on Psiguadial B data) and the established NF-κB inhibitor, Parthenolide. This quantitative data serves as a benchmark for validating the molecular target of this compound.
| Compound | Putative Target | Assay Type | Key Readout | IC50 Value | Reference |
| This compound (Hypothetical) | IKK complex / NF-κB | NF-κB Reporter Assay | Luciferase Activity | To be determined | N/A |
| Western Blot | p-IκBα levels | To be determined | N/A | ||
| Psiguadial B | NF-κB Pathway | LPS-induced NO production | Nitric Oxide Levels | Not specified | [1] |
| LPS-induced cytokine expression | TNF-α, IL-6 levels | Not specified | [1] | ||
| Parthenolide | IKK complex | NF-κB Reporter Assay | Luciferase Activity | ~5 µM | [2][3] |
| IKK Kinase Assay | IκBα phosphorylation | ~5-10 µM | [2] | ||
| Western Blot | IκBα degradation | Effective at 5-10 µM | [2][4] |
Experimental Protocols for Target Validation
To validate the hypothesis that this compound targets the NF-κB pathway, the following key experiments are recommended.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the activity of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of a test compound.
Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase. The luminescence produced upon addition of a substrate is proportional to NF-κB activity. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293 or a similar cell line in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
For each well, prepare a transfection mix containing an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid in a serum-free medium.
-
Add a suitable transfection reagent, incubate to allow for complex formation, and then add the mixture to the cells.
-
Incubate for 24 hours.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the transfection medium and replace it with the medium containing different concentrations of this compound or a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10-20 ng/mL, for 6-8 hours. Include unstimulated controls.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and add a passive lysis buffer to each well.
-
Incubate for 15-20 minutes at room temperature with gentle shaking.
-
Transfer the cell lysates to an opaque 96-well plate.
-
Use a dual-luciferase reporter assay system. First, inject the firefly luciferase substrate and measure the luminescence.
-
Subsequently, inject the Stop & Glo® reagent (which quenches the firefly luciferase and contains the Renilla luciferase substrate) and measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.
-
Plot the normalized NF-κB activity against the concentration of this compound to determine the IC50 value.
-
Western Blot for IκBα Phosphorylation and Degradation
This experiment directly assesses whether this compound inhibits the upstream signaling events in the canonical NF-κB pathway.
Principle: Activation of the canonical NF-κB pathway involves the phosphorylation of the inhibitory protein IκBα by the IκB kinase (IKK) complex. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus. An effective inhibitor of this pathway will prevent the phosphorylation and degradation of IκBα.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or RAW 264.7) and grow to 80-90% confluency.
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) for a time course (e.g., 0, 5, 15, 30, 60 minutes). The peak for IκBα phosphorylation is typically between 5 and 15 minutes.
-
-
Lysate Preparation:
-
Immediately after stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-IκBα (Ser32/36) and total IκBα overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phospho-IκBα and total IκBα to the loading control.
-
Compare the levels in this compound-treated cells to the vehicle-treated controls to determine if the compound inhibits IκBα phosphorylation and degradation.
-
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the proposed mechanism and the experimental approach, the following diagrams have been generated using Graphviz.
Caption: Proposed inhibition of the canonical NF-κB pathway by this compound.
References
- 1. Antioxidative and anti-inflammatory activity of psiguadial B and its halogenated analogues as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 4. spandidos-publications.com [spandidos-publications.com]
No Published Findings on "Epiguajadial B": A Comparative Guide to the Closely Related Compound, Psiguadial B
Initial searches for published scientific literature on a compound named "Epiguajadial B" did not yield any results. This suggests that "this compound" may be a novel, yet-to-be-published compound, or the name may be a misunderstanding of a similar, known molecule. However, significant research exists for a closely related meroterpenoid, Psiguadial B, isolated from the leaves of the guava plant (Psidium guajava). This guide, therefore, focuses on the published findings for Psiguadial B to provide a relevant comparative analysis for researchers, scientists, and drug development professionals.
Psiguadial B has garnered scientific interest for its notable biological activities, including anti-proliferative, antioxidative, and anti-inflammatory effects. This guide summarizes the key experimental data and methodologies from published studies to facilitate an objective comparison and aid in the reproducibility of these findings.
Quantitative Data Summary
The following table summarizes the reported quantitative biological data for Psiguadial B.
| Biological Activity | Cell Line/Model | Measurement | Result | Reference |
| Anti-proliferative | HepG2 (human hepatoma) | IC50 | 46–128 nM | [1][2] |
| Neuroprotection | Mouse cortical neurons | Cell death reduction (H2O2-induced) | Dose-dependent decrease | [3] |
| Neuroprotection | Mouse cortical neurons | Neuronal death reduction (FeCl2-induced) | Decrease | [3] |
| Anti-inflammatory | LPS-stimulated immune cells | Nitric Oxide (NO) production | Inhibition | [3] |
| Anti-inflammatory | LPS-stimulated immune cells | TNF-α production | Inhibition | |
| Anti-inflammatory | LPS-stimulated immune cells | IL-6 production | Inhibition |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments conducted on Psiguadial B as described in the cited literature.
Anti-proliferative Activity Assay
The anti-proliferative activity of Psiguadial B was evaluated against the HepG2 human hepatoma cancer cell line. While the specific details of the assay are not exhaustively described in the provided search results, a typical protocol for such an experiment would be the MTT assay.
-
Cell Culture: HepG2 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Psiguadial B is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control wells receive the solvent alone.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase convert the MTT to formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
Antioxidative and Anti-inflammatory Activity Assays
The neuroprotective and anti-inflammatory effects of Psiguadial B were assessed in primary mouse cortical neurons and LPS-stimulated immune cells.
-
Primary Cortical Neuron Culture: Cortical neurons are isolated from mouse embryos and cultured in a neurobasal medium supplemented with B27 and other growth factors.
-
Induction of Oxidative Stress: To induce oxidative stress and cell death, the cultured neurons are exposed to hydrogen peroxide (H2O2) or iron(II) chloride (FeCl2).
-
Psiguadial B Treatment: The cells are co-treated with different concentrations of Psiguadial B to evaluate its protective effects.
-
Cell Viability Assessment: Neuronal cell death is quantified using methods such as the lactate (B86563) dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., propidium (B1200493) iodide).
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like DCFH-DA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation.
-
LPS-induced Inflammation Model: Immune cells (such as macrophages or microglial cells) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurement of Inflammatory Mediators: The production of nitric oxide (NO) in the culture medium is measured using the Griess reagent. The levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the reported signaling pathway for the anti-inflammatory activity of Psiguadial B and a general experimental workflow for assessing its biological activity.
Caption: Anti-inflammatory mechanism of Psiguadial B.
Caption: General workflow for biological activity assessment.
References
- 1. Evolution of a Strategy for the Enantioselective Total Synthesis of (+)-Psiguadial B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psiguadials A and B, two novel meroterpenoids with unusual skeletons from the leaves of Psidium guajava - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidative and anti-inflammatory activity of psiguadial B and its halogenated analogues as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Epigallocatechin-3-gallate (EGCG) and Standard Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of Epigallocatechin-3-gallate (EGCG), a major polyphenol in green tea, with established anti-inflammatory drugs: Ibuprofen (B1674241), Aspirin (B1665792), and Dexamethasone (B1670325). The information presented herein is based on available experimental data to facilitate an objective evaluation for research and drug development purposes.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the mechanisms of action and reported efficacy of EGCG and selected conventional anti-inflammatory drugs. This data is compiled from various in vitro studies to provide a comparative overview.
| Compound | Mechanism of Action | Key Molecular Targets | Effective Concentration / IC50 |
| Epigallocatechin-3-gallate (EGCG) | Inhibition of pro-inflammatory signaling pathways. | NF-κB, STAT1, MAPKs.[1][2] | - NF-κB Inhibition: Marked suppression at 100 µM in bone marrow-derived macrophages.[1] - STAT1 Inhibition: EC50 of 2–5 µM for IFN-γ-elicited STAT1 activation.[2] - Pro-inflammatory Cytokine Reduction (TNF-α, IL-1β, IL-6): Effective at 50 µM in human dermal fibroblasts.[3] |
| Ibuprofen | Non-selective inhibitor of cyclooxygenase (COX) enzymes. | COX-1 and COX-2. | - Cytokine Modulation: In vitro studies show varied effects, with some indicating an increase in LPS-stimulated TNF-α and IL-6 production by mononuclear cells.[4][5] |
| Aspirin | Irreversible, non-selective inhibitor of cyclooxygenase (COX) enzymes. | COX-1 and COX-2, NF-κB.[6] | - TNF-α Inhibition: Suppresses LPS-induced TNF-α mRNA accumulation and protein secretion in murine macrophages at therapeutic doses.[6] - IL-6 Modulation: Can counteract IL-6 induced pro-tumorigenic effects at concentrations of 0.1-1.5 mM.[7][8] |
| Dexamethasone | Synthetic glucocorticoid that binds to glucocorticoid receptors, leading to broad anti-inflammatory effects. | Glucocorticoid Receptor, NF-κB, AP-1. | - MCP-1 Inhibition: IC50 of 3 nM in retinal microvascular pericytes.[9] - IL-6 and TNF-α Inhibition: Dose-dependently inhibits TNF-α and IL-1β-induced secretion of multiple inflammatory mediators in retinal pericytes and THP-1 cells (IC50 from 2 nM to 1 µM).[9] In another study, IL-6 levels were significantly inhibited by 10 M Dexamethasone.[10] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of anti-inflammatory agents.
In Vitro Anti-inflammatory Assay Using RAW 264.7 Macrophages
This protocol describes a common method for evaluating the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
1. Cell Culture and Plating:
-
RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded in 96-well plates (for cytokine and NO assays) or larger plates (for Western blotting) at a desired density and allowed to adhere overnight.
2. Compound Treatment and Inflammatory Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., EGCG) or a known anti-inflammatory drug (e.g., Dexamethasone).
-
Cells are pre-incubated with the compound for a specific period, typically 1 to 2 hours.
-
Inflammation is then induced by adding Lipopolysaccharide (LPS) to the culture medium at a final concentration of 1 µg/mL.[11][12] A vehicle control (e.g., DMSO) and a positive control (LPS alone) are included.
3. Measurement of Nitric Oxide (NO) Production:
-
After 24 hours of LPS stimulation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Briefly, an equal volume of supernatant is mixed with the Griess reagent.
-
The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.
4. Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6):
-
Culture supernatants are collected after a specified incubation period with LPS (e.g., 18-24 hours).
-
The concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[12][13]
5. Western Blot Analysis for NF-κB Pathway Activation:
-
After a shorter LPS stimulation period (e.g., 30-60 minutes), cells are lysed to extract total protein or nuclear and cytoplasmic fractions.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key NF-κB pathway proteins, such as phospho-IκBα, total IκBα, and the p65 subunit.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations of Experimental Workflow and Signaling Pathways
The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: The NF-κB signaling pathway and points of drug intervention.
References
- 1. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green tea polyphenol epigallocatechin-3-gallate: inflammation and arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro study on anti-inflammatory effects of epigallocatechin-3-gallate-loaded nano- and microscale particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pretreatment with ibuprofen augments circulating tumor necrosis factor-alpha, interleukin-6, and elastase during acute endotoxinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspirin inhibits tumor necrosis factoralpha gene expression in murine tissue macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Therapeutic dosages of aspirin counteract the IL-6 induced pro-tumorigenic effects by slowing down the ribosome biogenesis rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Punicalagin Prevents Inflammation in LPS- Induced RAW264.7 Macrophages by Inhibiting FoxO3a/Autophagy Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Epiguajadial B's Mechanism of Action: A Comparative Analysis
Initial searches for "Epiguajadial B" did not yield specific information regarding its mechanism of action, target proteins, or associated signaling pathways. The scientific literature accessed does not contain data related to this compound, suggesting it may be a novel, less-studied agent or a potential misspelling.
To provide a framework for the requested comparison guide, this document will focus on a well-researched natural compound with established anti-inflammatory and cytotoxic properties, Epigallocatechin-3-gallate (EGCG), and compare its mechanism to that of common topoisomerase inhibitors. This will serve as a template for how such a guide for this compound could be structured once data becomes available.
Comparative Analysis of Cellular Effects
This section will compare the cytotoxic and anti-inflammatory effects of EGCG with a representative topoisomerase inhibitor, Etoposide.
| Parameter | Epigallocatechin-3-gallate (EGCG) | Etoposide (Topoisomerase II Inhibitor) |
| Primary Mechanism | Antioxidant, anti-inflammatory, modulation of multiple signaling pathways. | Inhibition of topoisomerase II, leading to DNA strand breaks.[1][2][3] |
| Reported IC50 | Varies by cell line (e.g., ~50 µM for anti-inflammatory effects in fibroblasts).[4] | Varies by cell line (e.g., 1.01 µM and 1.17 µM in A549 cells for some derivatives).[2] |
| Key Cellular Effects | Reduction of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), inhibition of NF-κB signaling.[4][5][6] | Accumulation of DNA double-strand breaks, cell cycle arrest, apoptosis.[2] |
| Therapeutic Area | Investigated for inflammatory diseases, cancer, neurodegenerative diseases.[7] | Cancer chemotherapy.[1][2] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of a compound on cell viability and to quantify its cytotoxicity.
Methodology: MTT Assay
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts) in a 96-well plate at a density of 7.5 x 10³ cells/well and allow them to adhere for 24 hours.[8]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., EGCG at 0-100 µM) for specific time points (e.g., 24 and 72 hours).[4]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]
Alternative Methods:
-
Real-Time Cell Analysis (RTCA): Measures changes in electrical impedance caused by cell adherence, providing real-time monitoring of cell viability.[8]
-
Live/Dead Staining: Utilizes fluorescent dyes like Calcein AM (stains live cells green) and Ethidium Homodimer-1 (EthD-1; stains dead cells red) for visualization and quantification.[9][10]
Anti-Inflammatory Effect Assessment
Objective: To evaluate the ability of a compound to reduce the expression of pro-inflammatory mediators.
Methodology: RT-PCR for Cytokine Expression
-
Cell Culture and Stimulation: Culture cells (e.g., human dermal fibroblasts) and induce an inflammatory response by treating them with lipopolysaccharide (LPS).
-
Compound Treatment: Co-treat the cells with the test compound (e.g., EGCG at 10 µM and 50 µM).[4]
-
RNA Extraction: After the desired incubation period (e.g., 24 hours), extract total RNA from the cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for pro-inflammatory cytokine genes (e.g., TNF-α, IL-1β, IL-6) and a housekeeping gene for normalization.
-
Data Analysis: Analyze the relative gene expression levels to determine the inhibitory effect of the compound on cytokine production.[4]
Signaling Pathways and Experimental Workflows
EGCG's Anti-Inflammatory Signaling Pathway
EGCG is known to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: EGCG inhibits the NF-κB pathway, reducing pro-inflammatory cytokine production.
Topoisomerase Inhibitor Mechanism
Topoisomerase inhibitors, such as Etoposide, trap the topoisomerase enzyme on the DNA, leading to double-strand breaks and cell death.
Caption: Etoposide stabilizes the Topoisomerase II-DNA complex, causing cell death.
Experimental Workflow for Mechanism of Action Studies
A generalized workflow for investigating the mechanism of action of a novel compound.
Caption: A typical workflow for drug discovery and mechanism of action studies.
References
- 1. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted 4,5′-Bithiazoles as Catalytic Inhibitors of Human DNA Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro study on anti-inflammatory effects of epigallocatechin-3-gallate-loaded nano- and microscale particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic effects of epigallocatechin-3-gallate for inflammatory bowel disease: A preclinical meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of cytotoxicity assay by real-time, impedance-based cell analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 10. researchgate.net [researchgate.net]
Comparative analysis of Epiguajadial B activity in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anticancer activity of Guajadial, a meroterpenoid derived from guava leaves, against various human cancer cell lines. Where available, its performance is compared with other natural compounds and standard chemotherapeutic agents. This document synthesizes quantitative data, outlines detailed experimental methodologies, and visualizes key signaling pathways to offer an objective overview of Guajadial's potential as an anticancer agent.
In Vitro Anticancer Activity of Guajadial
Guajadial has demonstrated significant cytotoxic and anti-proliferative effects across a spectrum of cancer cell lines. The following tables summarize its potency, primarily expressed as half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI).
Table 1: Cytotoxic Activity of Guajadial in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µg/mL) |
| A549 | Lung Cancer | IC50 | 6.30[1] |
| NCI-H460 | Lung Cancer | TGI | 5[1] |
| MCF-7 | Breast Cancer | TGI | 5.59[1][2] |
| MCF-7 BUS | Tamoxifen-resistant Breast Cancer | TGI | 2.27[1][2] |
| HT-29 | Colon Cancer | TGI | 5[1] |
| PC-3 | Prostate Cancer | TGI | 12[1] |
| K562 | Chronic Myelogenous Leukemia | TGI | 2[1] |
| HL-60 | Promyelocytic Leukemia | IC50 | 7.77[1] |
| SMMC-7721 | Hepatocellular Carcinoma | IC50 | 5.59[1] |
| NCI/ADR-RES | Doxorubicin-resistant Ovarian Cancer | TGI | 4[1] |
| 786-0 | Renal Cancer | TGI | 28[1] |
Table 2: Comparative Cytotoxicity (IC50 in µM) of Guajadial and Other Anticancer Agents in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Guajadial | MCF-7 | ~15.9 |
| MDA-MB-231 | ~12.0 | |
| Paclitaxel | MCF-7 | 3.5 |
| MDA-MB-231 | 0.3 | |
| Curcumin | MCF-7 | 24.50 |
| MDA-MB-231 | 23.30 | |
| Resveratrol | MCF-7 | 131.00 |
| MDA-MB-231 | 306.00 |
Note: The IC50 values for Guajadial were converted from µg/mL for comparative purposes, using a molar mass of 352.4 g/mol .
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anticancer activity of compounds like Guajadial.
Sulforhodamine B (SRB) Assay for Cell Viability
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well microtiter plate at an appropriate density (e.g., 5,000-20,000 cells/well) and culture for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of Guajadial or other test compounds and incubate for a specified duration (e.g., 48-72 hours).
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for at least 1 hour to fix the cells.
-
Washing: Wash the plates at least four times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates completely.
-
Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 540 nm) using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 or TGI values from the dose-response curve.
References
Safety Operating Guide
Navigating the Safe Disposal of Epiguajadial B: A Procedural Guide
Core Principles of Chemical Waste Disposal
The disposal of any chemical waste, including Epiguajadial B, is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States. A fundamental principle is that chemical waste should never be disposed of in regular trash or poured down the sewer system without explicit permission from a designated Environmental Health and Safety (EHS) officer[1].
Quantitative Data on Chemical Disposal
In the absence of specific quantitative disposal data for this compound, general guidelines for laboratory chemical waste should be strictly followed. The following table summarizes key quantitative limits and requirements for hazardous waste accumulation.
| Parameter | Guideline | Citation |
| Maximum Accumulation Volume | Up to 55 gallons of any individual hazardous waste may be stored before it must be collected. | [2] |
| Time Limit for Storage | All hazardous waste must be collected within 90 days from when waste is first put into containers. | [2] |
| Acute Hazardous Waste Limit | Never accumulate more than one quart of acute hazardous waste. | [3] |
| Sink Disposal (with permission) | Typically no more than a few hundred grams or milliliters per day of approved chemicals. | [4] |
Experimental Protocols for Disposal
The following protocols outline the necessary steps for the safe disposal of this compound, from initial handling to final collection.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): Safety glasses, impervious gloves (e.g., Nitrile rubber), lab coat.
-
Designated hazardous waste container (plastic is preferred over glass when compatible) with a leak-proof, screw-on cap[1][2].
-
Secondary containment (e.g., a lab tray or dishpan)[2].
-
Hazardous waste tag provided by your institution's EHS office[1][3].
Procedure:
-
Waste Identification and Segregation:
-
Container Preparation and Labeling:
-
Select a waste container that is in good condition, free from leaks, and compatible with this compound[5].
-
As soon as the container is used for waste collection, affix a hazardous waste tag[3].
-
The tag must include:
-
The full common chemical name: "this compound" (avoid abbreviations)[1].
-
The quantity of the waste. For mixtures, list each chemical component[1].
-
The date of waste generation[1].
-
The place of origin (department, room number)[1].
-
The Principal Investigator's name and contact number[1].
-
The words "Hazardous Waste" must be clearly visible[1].
-
-
-
Waste Accumulation and Storage:
-
Disposal of Empty Containers:
-
A container that held this compound should be triple-rinsed with an appropriate solvent capable of removing the chemical[5].
-
The rinsate must be collected and treated as hazardous waste[5].
-
After triple-rinsing, the container can often be disposed of in the regular trash, but institutional policies should be confirmed[3][5].
-
-
Requesting Waste Collection:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety guidelines for any additional requirements.
References
- 1. This compound [mail.sobekbio.com]
- 2. Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin B6 Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An Overview of Biotransformation and Toxicity of Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Epiguajadial B
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and logistical guidance for the handling and disposal of Epiguajadial B. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. This guidance is based on established safety protocols for handling chemical compounds of this nature.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety Glasses | NIOSH (US) or EN 166 (EU) approved |
| Skin Protection | Gloves | Impervious, Nitrile rubber (min. 0.11 mm thickness) |
| Respiratory Protection | Respirator | Filter type P1 (when dusts are generated) |
Note: The breakthrough time for the recommended nitrile gloves is 480 minutes. Always inspect gloves for integrity before use and change them immediately if contaminated.
Emergency Procedures
In the event of accidental exposure, follow these procedures immediately.
| Exposure Route | Immediate Action |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. |
| Ingestion | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. |
Spill and Disposal Management
Proper containment and disposal are crucial to prevent environmental contamination and laboratory hazards.
| Situation | Procedure |
| Spillage | Collect, bind, and pump off spills. Take up dry material, avoiding dust generation. Clean the affected area thoroughly. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains. |
Handling and Storage Workflow
The following diagram outlines the standard operating procedure for the lifecycle of this compound within the laboratory, from receipt to disposal.
Caption: Workflow for handling this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
